Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate CAS 91402-30-5 properties
The following technical guide details the properties, synthesis, and applications of Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate . CAS Registry Number: 1071695-05-0 (Verified Chemical Match) Note: The query CAS 91402-...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the properties, synthesis, and applications of Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate .
CAS Registry Number: 1071695-05-0 (Verified Chemical Match)
Note: The query CAS 91402-30-5 is not associated with this chemical in major registries and may refer to a geographical zip code or internal proprietary index. This guide focuses on the chemically verified structure.
Executive Summary
Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate is a specialized alicyclic building block characterized by a cyclohexane ring substituted with a gem-dimethyl group, a ketone, and an ethyl ester. It serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of Extracellular Signal-Regulated Kinase (ERK) modulators . Its dual functionality (ketone and ester) allows for orthogonal derivatization, making it a valuable scaffold for introducing chirality and steric bulk into drug candidates.
Chemical Identity & Physicochemical Profile[1][2][3]
Structural Analysis
The molecule features a "push-pull" steric environment. The gem-dimethyl group at the C3 position creates significant steric hindrance adjacent to the C4 ketone, influencing the stereoselectivity of nucleophilic attacks (e.g., hydride reduction or Grignard addition).
Property
Data
IUPAC Name
Ethyl 3,3-dimethyl-4-oxocyclohexane-1-carboxylate
Molecular Formula
C₁₁H₁₈O₃
Molecular Weight
198.26 g/mol
CAS Number
1071695-05-0
Physical State
Clear, colorless to pale yellow liquid
Boiling Point
~265°C (Predicted at 760 mmHg)
Density
~1.0 ± 0.1 g/cm³ (Predicted)
Solubility
Soluble in MeOH, DCM, THF, EtOAc; Insoluble in water
LogP
~2.1 (Predicted)
Functional Group Reactivity
C4-Ketone: Susceptible to reductive amination, hydride reduction, and ketal protection. The adjacent 3,3-dimethyl group directs nucleophiles to attack from the less hindered face.
C1-Ester: Undergoes hydrolysis to the carboxylic acid or transesterification. It is generally stable under conditions used to manipulate the ketone.
Synthetic Pathways[10][13]
The synthesis of Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate often involves cyclization strategies or the functionalization of precursor cyclohexenones. A common route involves the Robinson Annulation variant or the reduction of conjugated enones.
Pathway A: Hydrogenation of Enone Precursors
A primary method for accessing the saturated ketone is the catalytic hydrogenation of Ethyl 3,3-dimethyl-4-oxocyclohex-1-enecarboxylate . This method ensures the preservation of the ester while reducing the alkene.
Figure 1: Synthesis via catalytic hydrogenation of the enone precursor.
Pathway B: De Novo Cyclization (Robinson Annulation)
An alternative approach involves the Michael addition of a dimethyl-substituted enolate to an acrylate acceptor, followed by Claisen condensation.
Michael Addition: Reaction of a dimethyl-substituted ketone enolate with ethyl acrylate.
Cyclization: Intramolecular aldol condensation to form the ring.
Applications in Drug Development
ERK Modulator Synthesis
Recent patent literature highlights this compound as a key intermediate in the synthesis of ERK inhibitors , which are targeted therapies for MAPK/ERK pathway-driven cancers (e.g., melanoma, pancreatic cancer).
Mechanism of Utilization:
The C4-ketone is typically converted into a chiral amine via reductive amination . The gem-dimethyl group locks the conformation of the cyclohexane ring, enhancing the binding affinity of the final drug molecule to the kinase pocket.
Protocol: Reductive Amination to Amino-Ester Intermediate
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate
Strategic Scaffold for Conformational Control in Medicinal Chemistry
Executive Summary
Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate (Formula: C₁₁H₁₈O₃; MW: 198.26 Da) is a specialized alicyclic building block used in the synthesis of pharmaceutical intermediates. Distinguished by its gem-dimethyl substitution pattern at the C3 position, this scaffold is critical for leveraging the Thorpe-Ingold Effect (Gem-Dimethyl Effect) in drug design. This structural modification is employed to restrict conformational freedom, thereby increasing receptor binding affinity and improving metabolic stability against oxidative degradation.
This guide details the physicochemical profile, synthetic methodology, and strategic application of this compound in high-value drug discovery campaigns.[1]
Chemical Identity & Physicochemical Profile
The precise molecular weight and structural parameters are foundational for stoichiometric calculations in synthesis.
The inclusion of the 3,3-dimethyl group is not merely structural; it is functional.[2] In medicinal chemistry, this motif is utilized to induce the Gem-Dimethyl Effect (Thorpe-Ingold Effect) .
Conformational Restriction: The bulky methyl groups at C3 increase the population of the reactive gauche conformer, reducing the entropy penalty upon binding to a protein target.
Metabolic Blocking: The quaternary carbon at C3 prevents metabolic oxidation (hydroxylation) at that position, a common clearance pathway for substituted cyclohexanes.
Diagram 1: Structural Functionality Map
The following diagram illustrates the functional zones of the molecule using Graphviz.
Caption: Functional decomposition of the scaffold showing sites for metabolic blocking (Red) and synthetic diversification (Yellow/Blue).
Synthetic Methodology
The synthesis of Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate typically proceeds via a Robinson Annulation sequence followed by selective hydrogenation. This protocol ensures the correct regiochemistry of the gem-dimethyl group relative to the carbonyls.
Core Reaction Pathway
Michael Addition: Reaction of Ethyl Acetoacetate with Mesityl Oxide (4-methylpent-3-en-2-one).
Aldol Condensation: Intramolecular cyclization to form the enone (Hagemann's ester derivative).
Hydrogenation: Selective reduction of the alkene to yield the saturated cyclohexane.
Charge a flame-dried reactor with anhydrous Ethanol.
Add Sodium Ethoxide (catalytic) followed by Ethyl Acetoacetate.
Add Mesityl Oxide dropwise at 0°C to control the exotherm.
Reflux the mixture for 4–6 hours. The intermediate formed is a cyclic enone (Ethyl 3,3-dimethyl-4-oxocyclohex-1-enecarboxylate).
Note: Regioisomers may form; purification via fractional distillation is recommended here.
Hydrogenation (Saturation):
Dissolve the isolated enone in Ethanol/Ethyl Acetate (1:1).
Add 10% Pd/C catalyst (5 mol%).
Pressurize with Hydrogen gas (H₂) to 30–50 psi in a Parr shaker.
Agitate at Room Temperature for 12 hours.
Validation: Monitor consumption of the alkene via TLC or NMR (disappearance of olefinic protons at ~5.8 ppm).
Workup:
Filter the catalyst through a Celite pad.
Concentrate the filtrate under reduced pressure.
Purify via silica gel column chromatography (Hexanes:EtOAc gradient).
Diagram 2: Synthetic Workflow
Caption: Synthetic route via Robinson Annulation and catalytic hydrogenation to install the gem-dimethyl motif.
Spectroscopic Validation
To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be confirmed.
¹H NMR (Chloroform-d, 400 MHz):
δ 0.9–1.1 ppm (s, 6H): Distinct singlet for the gem-dimethyl group (C3).
δ 1.25 ppm (t, 3H): Methyl of the ethyl ester.
δ 4.15 ppm (q, 2H): Methylene of the ethyl ester.
δ 2.2–2.6 ppm (m): Ring protons (C2, C5, C6). Crucial: Absence of alkene protons (5.0–7.0 ppm) confirms successful hydrogenation.
Mass Spectrometry (ESI+):
[M+H]⁺: Peak at 199.27 m/z .
[M+Na]⁺: Peak at 221.25 m/z .
Applications in Drug Discovery
This scaffold is a precursor for several high-value pharmacological classes:
Kinase Inhibitors: The ketone at C4 allows for reductive amination to install amine-based pharmacophores, while the gem-dimethyl group provides selectivity in the ATP-binding pocket.
GPCR Ligands: Used in the synthesis of conformationally restricted analogs of neurotransmitters (e.g., GABA analogs).
Metabolic Stability: Replacing a standard cyclohexane ring with this gem-dimethyl variant often increases the half-life (
) of lead compounds by blocking P450-mediated oxidation.
References
PubChem Compound Summary. (2025). C11H18O3 - Chemical Structure and Properties.[3][4][5][6] National Center for Biotechnology Information.
[Link]
Vertex Pharmaceuticals. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.[7] Journal of Medicinal Chemistry.[1]
[Link][1]
Technical Guide: Solubility Profile & Solvent Selection for Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate
This guide details the solubility profile, physicochemical characteristics, and solvent selection criteria for Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate (CAS: 1071695-05-0). It is designed for process chemists and r...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the solubility profile, physicochemical characteristics, and solvent selection criteria for Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate (CAS: 1071695-05-0). It is designed for process chemists and researchers requiring precise data for synthesis optimization, extraction, and purification workflows.
Executive Summary
Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate is a functionalized cyclohexane derivative featuring a ketone, an ethyl ester, and a gem-dimethyl group. These structural motifs dictate a specific solubility footprint: high affinity for polar aprotic and chlorinated solvents, moderate-to-high affinity for alcohols, and negligible solubility in water.
This guide provides a predictive solubility matrix based on Structure-Property Relationships (SPR), validated by analog data (e.g., ethyl 4-oxocyclohexanecarboxylate). It also outlines a standardized gravimetric protocol for empirical verification, essential for critical process development.
The gem-dimethyl group at position 3 introduces steric bulk and significant lipophilicity compared to the parent ethyl 4-oxocyclohexanecarboxylate. This structural change reduces water solubility further and enhances solubility in non-polar hydrocarbons (alkanes) and aromatics (toluene).
Solubility Profile & Solvent Compatibility
The following table categorizes solvents based on their thermodynamic compatibility with the target molecule. Data is derived from Hansen Solubility Parameter (HSP) predictions for cyclohexanecarboxylate esters.
Solvent Compatibility Matrix
Solvent Class
Representative Solvents
Solubility Rating
Process Suitability
Chlorinated
Dichloromethane (DCM), Chloroform
Excellent
High. Ideal for extraction and reaction medium.
Esters
Ethyl Acetate, Isopropyl Acetate
Excellent
High. Preferred "green" alternative to DCM for extractions.
Alcohols
Methanol, Ethanol, Isopropanol
Good to High
Moderate. Good for homogenous reactions; risk of transesterification at high T/pH.
Ethers
THF, MTBE, Diethyl Ether
Excellent
High. Excellent for Grignard/Lithiation reactions (anhydrous).
Aromatics
Toluene, Xylene
Good
High. Suitable for reflux reactions; may require heating for high concentration.
Alkanes
Hexane, Heptane, Cyclohexane
Moderate/Variable
Low to Moderate. Good for precipitation/crystallization (as anti-solvent).
Water
Water
Negligible
N/A. Immiscible. Used as the aqueous phase in biphasic workups.
Critical Note: While soluble in alcohols, prolonged heating of ethyl esters in methanol (with acid/base catalysis) can lead to transesterification (forming the methyl ester). Use ethanol or non-nucleophilic solvents if this is a risk.
Since batch-to-batch physical variations (polymorphs for solids, purity for liquids) affect exact saturation points, researchers must validate solubility empirically.
Workflow: Saturation Method
Preparation: Tare a clean, dry 4 mL glass vial.
Addition: Add 100 mg of Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate.
Solvent Titration: Add the target solvent in 50 µL aliquots at 25°C.
Agitation: Vortex for 30 seconds after each addition.
Observation: Record the volume required for complete dissolution (clear solution).
Calculation:
Visualization: Solubility Screening Workflow
Figure 1: Step-by-step decision workflow for determining the solubility limit of the target intermediate.
Process Applications & Solvent Selection Logic
Selecting the right solvent depends on the process stage. The gem-dimethyl group provides stability but also increases the lipophilicity, making the molecule "sticky" in non-polar columns.
Application Scenarios
Reaction Medium:
Standard:DCM or THF . High solubility ensures kinetic availability.
Green Chemistry:Ethyl Acetate or 2-MeTHF .
Liquid-Liquid Extraction (Workup):
Use Ethyl Acetate/Heptane vs. Water . The molecule will partition quantitatively into the organic layer.
Avoid: Diethyl ether (peroxide risk) if MTBE is available.
Purification (Chromatography):
Hexane/Ethyl Acetate gradients are ideal. The ketone and ester groups provide good interaction with Silica gel, allowing for effective separation from non-polar impurities.
Visualization: Solvent Selection Decision Tree
Figure 2: Strategic decision tree for selecting the optimal solvent based on the intended chemical operation.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77231062, Ethyl 3,5-dimethyl-4-oxocyclohexane-1-carboxylate (Isomer Analog). Retrieved from [Link]
Hansen, C. M. (2007).[5] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Standard reference for solubility parameter prediction).
Comparative Technical Analysis: Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate vs. Dimedone Derivatives
[1] Executive Summary In the landscape of cyclic aliphatic scaffolds, Dimedone (5,5-dimethylcyclohexane-1,3-dione) and Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate represent two distinct classes of building blocks with...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
In the landscape of cyclic aliphatic scaffolds, Dimedone (5,5-dimethylcyclohexane-1,3-dione) and Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate represent two distinct classes of building blocks with divergent reactivity profiles and medicinal chemistry applications.[1]
While both share a gem-dimethyl substituted cyclohexane framework, their utility is defined by their oxidation states and functional group arrangements.[1] Dimedone serves as a highly reactive, enolizable 1,3-dicarbonyl "warhead" used extensively for multicomponent heterocycle synthesis and bioconjugation. In contrast, Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate functions as a regiochemically "locked" scaffold , offering a stable platform for constructing sterically defined pharmaceutical intermediates where the 1,3-dione reactivity is undesirable.[1]
This guide analyzes the structural, physical, and synthetic divergences between these two entities, providing actionable protocols for researchers.
Part 1: Structural & Physical Properties[1]
The fundamental difference lies in the electronic environment of the ring system. Dimedone is defined by its active methylene group, whereas the ester derivative is defined by its steric blocking and orthogonal functionality.
Comparative Data Table
Feature
Dimedone (Derivatives)
Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate
Core Structure
Cyclic -diketone (1,3-dione)
Cyclic -keto ester (blocked -position)
CAS Number
126-81-8 (Parent)
1071695-05-0
Active Site
C2 Methylene (flanked by 2 C=O)
C5 Methylene (flanked by 1 C=O)
Acidity (pKa)
~5.23 (Highly Acidic)
~20–24 (Standard Ketone/Ester -H)
Enol Content
High (up to 100% in solution)
Low (Standard keto-enol equilibrium)
Regiochemistry
Symmetric (C4/C6 equivalent)
Asymmetric (C3 blocked by Me; C5 active)
Primary Utility
Heterocycle formation, Bioconjugation
Scaffold hopping, Regioselective alkylation
Structural Visualization
The following diagram contrasts the reactive sites of both molecules.
Caption: Structural logic dictating reactivity. Dimedone possesses a dual-reactive 1,3-core, while the Ester derivative features a sterically blocked ketone.[1]
Part 2: Reactivity Profiles & Synthetic Utility[1]
Dimedone: The Multicomponent Workhorse
Dimedone is characterized by the acidity of its C2 protons. The equilibrium heavily favors the mono-enol form, making it an exceptional nucleophile for Knoevenagel condensations and Michael additions .
Key Mechanism: The "Dimedone Anhydride" Pathway.
Reaction with aldehydes yields benzylidene bis-dimedones.[1]
Subsequent dehydration leads to xanthenes (laser dyes, antioxidants).
Bioconjugation: Dimedone specifically targets sulfenic acids (-SOH) in proteins, a unique reaction used to profile oxidative stress (the "Dimedone Switch" method).
Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate: The Regioselective Scaffold
This molecule lacks the acidic C2 center.[1] Instead, its reactivity is governed by the Gem-Dimethyl Effect at C3.[1]
Steric Blocking (The "Thorpe-Ingold" Analog):
The gem-dimethyl group at C3 effectively blocks enolization and electrophilic attack at that position.[1]
Consequence: Reactions requiring an enolate (e.g., alkylation with alkyl halides) will occur exclusively at C5 (the other
-position). This eliminates the regiochemical ambiguity often seen in asymmetric cyclohexanones.
Orthogonal Functionalization:
The C1-ester allows for attachment to other pharmacophores (via hydrolysis/amide coupling) without disturbing the ketone.[1]
The ketone can be reductively aminated to form amines (e.g., dopamine agonist analogs) or reduced to an alcohol.
Part 3: Experimental Protocols
Protocol A: Synthesis of Xanthene Derivatives (Dimedone Workflow)
Use Case: Creating a fluorescent probe or antioxidant library.
Slowly add the keto-ester substrate.[1] Stir for 45 mins at -78°C.
Note: The bulky gem-dimethyl group at C3 prevents deprotonation at C3; enolization occurs kinetically and thermodynamically at C5 .[1]
Alkylation:
Add the alkyl halide (e.g., Benzyl bromide) dropwise.
Allow to warm to 0°C over 2 hours.
Quench: Add sat. NH₄Cl solution.
Workup: Extract with EtOAc, dry over MgSO₄, concentrate.
Outcome: Exclusive formation of the C5-alkylated product. No C3-alkylation is observed due to steric hindrance.[1]
Part 4: Drug Discovery Implications[1]
Scaffold Hopping & Metabolic Stability
The transition from a dimedone derivative to the ester derivative represents a classic scaffold hop :
Metabolic Blocking: The gem-dimethyl group is a proven strategy to block metabolic oxidation at labile sites (e.g., as seen in Gemfibrozil). In the ester target, the C3 dimethyls protect the C3 position from P450 oxidation.
Lipophilicity Tuning:
Dimedone derivatives (1,3-diones) are polar and can chelate metals (Mg²⁺, Zn²⁺), which may lead to off-target toxicity or poor membrane permeability.
The Keto-Ester is more lipophilic (higher LogP) and lacks the chelating 1,3-dione motif, potentially improving oral bioavailability.[1]
Decision Matrix: Which to Choose?
Goal
Recommended Scaffold
Reason
Targeting Cysteine/Sulfenic Acid
Dimedone
Specific covalent reaction with oxidized cysteines.[1]
Constructing Fused Heterocycles
Dimedone
Facile Knoevenagel/Michael cascade sequences.
Building Chiral Amines
Ester Derivative
Ketone is available for asymmetric reductive amination; C3 is blocked.
Avoiding Metal Chelation
Ester Derivative
Monoketone does not chelate metals; better DMPK profile.
Part 5: Visualizing the Synthetic Logic
The following Graphviz diagram illustrates the divergent synthetic pathways starting from these two cores.
PubChem. Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate (Compound Summary). National Library of Medicine. Available at: [Link][1]
Mohareb, R. M., et al. (2021). The Uses of Dimedone for the Synthesis of Thiophene, Thiazole and Annulated Derivatives. Anti-Cancer Agents in Medicinal Chemistry.[2][4] Available at: [Link][1]
Application Note: Strategic Synthesis of Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate
This Application Note is designed for researchers and process chemists requiring a high-fidelity protocol for the synthesis of Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate (CAS: 1071695-05-0).[1] The guide prioritizes...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and process chemists requiring a high-fidelity protocol for the synthesis of Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate (CAS: 1071695-05-0).[1]
The guide prioritizes the "Pentanoate Route" , a modular strategy identified in advanced organic synthesis literature (e.g., Synthesis, 1986; Synthesis, 1980) which utilizes Ethyl 3,3-dimethyl-4-oxopentanoate (CAS: 64725-43-5) as the critical divergent intermediate.[2] This pathway offers superior regiocontrol over the gem-dimethyl placement compared to traditional Robinson annulation of isophorone derivatives.[1]
Executive Summary & Retrosynthetic Logic
The synthesis of gem-dimethyl substituted cyclohexanones with specific ester functionalization is synthetically non-trivial due to the steric hindrance imposed by the quaternary center.[1] Direct alkylation of 4-oxocyclohexanecarboxylate often leads to poly-alkylation or regiochemical mixtures.
This protocol employs a Retrosynthetic Disconnection that breaks the target into a linear keto-ester precursor, Ethyl 3,3-dimethyl-4-oxopentanoate , which is then cyclized via a Robinson Annulation-type sequence. This ensures the gem-dimethyl group is pre-installed in the correct position relative to the carbonyls before ring closure.
High : Moisture sensitive; controls cyclization kinetics.
Experimental Protocol
Phase 1: Synthesis of the Key Intermediate (Ethyl 3,3-dimethyl-4-oxopentanoate)
Objective: Install the gem-dimethyl group and the 1,4-dicarbonyl relationship in a linear chain.
Methodology: Photochemical Radical Addition (Acyl radical addition to conjugated ester).[2]
Setup: Equip a photochemical reactor (Pyrex vessel) with a nitrogen inlet, magnetic stirrer, and a water-cooled immersion well containing a high-pressure mercury lamp (e.g., Hanovia 450W).
Charge: Add Ethyl 3,3-dimethylacrylate (50.0 mmol) and Acetaldehyde (500 mmol, 10 equiv.) to Benzene or Acetonitrile (solvent, 200 mL).
Catalyst: Add Benzophenone (5.0 mmol, 0.1 equiv.) as the photo-initiator.
Degassing: Sparge the solution with nitrogen for 30 minutes to remove oxygen (radical quencher).
Irradiation: Irradiate the solution at 20-25°C. Monitor by GC-MS. The reaction typically requires 12-24 hours. The benzophenone triplet state abstracts a hydrogen from acetaldehyde, generating an acetyl radical which adds to the β-position of the acrylate.
Work-up: Concentrate the mixture under reduced pressure to remove excess acetaldehyde and solvent.
Purification: Purify the residue via vacuum distillation (bp ~80-85°C at 10 mmHg) or flash chromatography (Hexane/EtOAc 9:1) to yield Ethyl 3,3-dimethyl-4-oxopentanoate as a colorless oil.[1]
Validation: 1H NMR should show a singlet for the gem-dimethyl (~1.2 ppm) and a singlet for the acetyl methyl (~2.1 ppm).[1][2]
Phase 2: Ring Construction (Robinson Annulation Sequence)
Objective: Cyclize the linear precursor into the cyclohexane ring.
Methodology: Michael Addition followed by Intramolecular Aldol Condensation.
Michael Addition:
Dissolve Ethyl 3,3-dimethyl-4-oxopentanoate (1.0 equiv.) in anhydrous Ethanol .
Cool to 0°C and add a catalytic amount of Sodium Ethoxide (0.1 equiv.).[1]
Dropwise add Methyl Vinyl Ketone (MVK) (1.1 equiv.)[2] over 30 minutes. The enolate forms at the acetyl methyl group (kinetic/steric preference) or the methylene (thermodynamic). Note: For this specific substrate, the acetyl methyl is the preferred nucleophile due to steric crowding at the internal methylene.[2]
Stir at room temperature for 4-6 hours.
Intermediate: This forms the 1,5-diketone intermediate.[1][2]
Cyclization (Aldol Condensation):
Heat the reaction mixture to reflux (80°C).
Add a stoichiometric amount of Sodium Ethoxide (1.0 equiv.) or Pyrrolidine/Acetic Acid (catalytic) to drive the intramolecular aldol condensation.[1]
Reflux for 12-18 hours. The methylene alpha to the ester attacks the distal carbonyl, closing the ring.
Dehydration: The initial aldol adduct (alcohol) often dehydrates in situ to form the enone.[1]
Application Notes & Protocols: Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate in Pharmaceutical Synthesis
Foreword: The Strategic Value of Substituted Cyclohexanones In the landscape of modern drug discovery, the architecture of a molecule is paramount. The three-dimensional arrangement of atoms dictates biological activity,...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Strategic Value of Substituted Cyclohexanones
In the landscape of modern drug discovery, the architecture of a molecule is paramount. The three-dimensional arrangement of atoms dictates biological activity, metabolic stability, and pharmacokinetic properties. Among the myriad of molecular scaffolds, the cyclohexanone framework stands out as a "privileged structure."[1] This is due to its conformational flexibility and its prevalence in a wide array of FDA-approved drugs and bioactive natural products.[1] Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate is a particularly valuable derivative within this class. The gem-dimethyl group at the 3-position provides steric hindrance that can guide reaction stereoselectivity and block metabolic pathways, while the ketone and ester functionalities offer versatile handles for a diverse range of chemical transformations. These notes serve as a comprehensive guide for researchers, chemists, and drug development professionals on leveraging this intermediate for the synthesis of next-generation therapeutics.
Compound Profile and Safety Mandates
A thorough understanding of the physicochemical properties and safety protocols is a non-negotiable prerequisite for any laboratory work.
Physicochemical Data
The properties of Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate and its close, well-documented analog, Ethyl 4-oxocyclohexanecarboxylate, are summarized below. Researchers should note that while analogous, the gem-dimethyl substitution will influence properties like boiling point and density.
Based on data for analogous cyclohexanone derivatives, Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate should be handled as an irritant.[5][7][8]
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][9]
Precautionary Measures:
P261 & P264: Avoid breathing vapors/mist and wash hands thoroughly after handling.
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[8]
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Engineering Controls: Work should be conducted in a well-ventilated laboratory fume hood. An eyewash station and safety shower must be readily accessible.[7]
Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.[7][8]
Core Synthetic Applications in Drug Discovery
The true utility of Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate lies in its role as a versatile scaffold for building molecular complexity.[6][10] Its ketone and ester groups are gateways to a multitude of synthetic transformations.
Conceptual Workflow
The general strategy involves utilizing the ketone for nucleophilic additions or condensations and the ester for amidation, reduction, or hydrolysis, often in a multi-step sequence to build the final active pharmaceutical ingredient (API).
Caption: General synthetic workflow utilizing the intermediate.
Synthesis of Kinase Inhibitors
Many kinase inhibitors, particularly those targeting EGFR, Src, and JAK2, feature complex heterocyclic systems.[11][12] The cyclohexanone ring can serve as a foundational element for constructing these scaffolds. For example, a substituted cyclohexanone can undergo condensation reactions with aminopyrazoles or other nitrogen-containing heterocycles to form fused-ring systems that are central to the inhibitor's ability to bind to the kinase active site.[13]
Precursors for Antifibrinolytic Agents
A notable application is in the synthesis of tranexamic acid, an essential drug used to control bleeding. A new synthetic route for tranexamic acid starts from the closely related ethyl 4-oxocyclohexane-1-carboxylate.[14][15] This process involves converting the ketone to a cyanohydrin, followed by dehydration, saponification, and a crucial reductive amination step.[14][15] The gem-dimethyl group in our target intermediate could be used to synthesize novel analogs of tranexamic acid with potentially altered pharmacokinetic profiles.
Experimental Protocols
The following protocols are detailed methodologies for key transformations. They are designed to be self-validating, with clear steps and rationale.
Protocol 1: Reductive Amination for Synthesis of an Aminocyclohexane Precursor
This protocol describes the conversion of the ketone to an amine, a critical step for introducing nitrogen-containing functionalities common in many APIs.
Rationale: Reductive amination is a robust and widely used method for C-N bond formation. The reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced by a selective reducing agent like sodium triacetoxyborohydride. This reagent is preferred for its mildness and tolerance of slightly acidic conditions which favor iminium ion formation.
Materials and Reagents:
Reagent
Supplier
Grade
Quantity
Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate
Commercial
≥97%
1.0 eq
Benzylamine
Commercial
Reagent
1.1 eq
Sodium triacetoxyborohydride (STAB)
Commercial
Reagent
1.5 eq
Dichloroethane (DCE)
Commercial
Anhydrous
As solvent
Acetic Acid
Commercial
Glacial
0.1 eq
Saturated NaHCO₃ solution
In-house
-
For work-up
Anhydrous MgSO₄
Commercial
Reagent
For drying
Ethyl Acetate
Commercial
HPLC
For extraction
Hexanes
Commercial
HPLC
For chromatography
Step-by-Step Methodology:
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate (1.0 eq) and anhydrous dichloroethane (DCE) to make a 0.2 M solution.
Add benzylamine (1.1 eq) followed by glacial acetic acid (0.1 eq) via syringe.
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition controls the initial exotherm and gas evolution.
Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of DCE).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Protocol 2: Synthesis of a Fused Heterocyclic Core (Pictet-Spengler Type Reaction)
This protocol outlines a pathway to construct a tetracyclic core, a common feature in dopamine agonists and other CNS-active agents.[4]
Rationale: The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that forms a tetrahydroisoquinoline or related fused heterocyclic system. The ketone on the cyclohexanone ring can be transformed into a suitable tethered amine, which then undergoes cyclization with an aldehyde or ketone.
Caption: Workflow for a Pictet-Spengler type cyclization.
Step-by-Step Methodology:
Synthesize the requisite amine intermediate by following a procedure similar to Protocol 1 , substituting benzylamine with a suitable amine like 2-(indol-3-yl)ethanamine.
Hydrolyze the ester group of the resulting product using standard conditions (e.g., LiOH in THF/H₂O) to yield the corresponding carboxylic acid.
To a solution of the amino-acid intermediate (1.0 eq) in a suitable solvent (e.g., toluene), add a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TSA).
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water. Causality Note: Removal of water drives the equilibrium towards the cyclized product.
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Work-up: Cool the reaction mixture to room temperature and neutralize with a mild base (e.g., NaHCO₃ solution).
Extract the product with an appropriate organic solvent (e.g., dichloromethane).
Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the resulting tetracyclic product via crystallization or column chromatography.
Conclusion and Future Outlook
Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate is more than a simple chemical; it is a strategic starting point for molecular innovation. Its inherent structural features—a versatile ketone, a modifiable ester, and a metabolically-blocking gem-dimethyl group—make it an ideal building block for constructing complex pharmaceutical agents.[10][16] The protocols and applications outlined herein provide a robust framework for its utilization. As medicinal chemists continue to seek novel molecular shapes and scaffolds to address challenging biological targets, the importance of such well-defined, multifunctional intermediates will only continue to grow.[10][17]
References
Vertex AI Search. (2021).
PMC. (n.d.).
ResearchGate. (2023). Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery.
Frontiers. (2022).
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
Unknown Source. (n.d.). Cas No.
SSRN. (2024).
Sigma-Aldrich. (2025).
MDPI. (2022). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides.
Cole-Parmer. (2005).
PubChem. (n.d.).
PubChem. (n.d.).
CymitQuimica. (n.d.).
Sigma-Aldrich. (n.d.).
The Institute of Cancer Research. (n.d.). New molecular 'building block' to aid drug discovery.
Guidechem. (n.d.).
Merck. (n.d.).
Fisher Scientific. (2025).
Unknown Source. (n.d.).
PubChem. (n.d.).
ChemicalBook. (2026).
ResearchGate. (n.d.).
Guidechem. (2021).
CymitQuimica. (n.d.). CAS 36168-42-0: ethyl 4,4-dimethyl-2-oxocyclohexanecarboxy….
ChemicalBook. (2026).
Dovepress. (2025).
Google Patents. (n.d.).
Unknown Source. (n.d.). Synthesis of a library of small molecule inhibitors preventing the physical interaction between Tec Kinase and Fibroblast Growth.
MDPI. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
PrepChem.com. (n.d.).
RSC Publishing. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks.
Google Patents. (n.d.). TW202128641A - Synthesis of tyrosine kinase inhibitors.
EMBL-EBI. (n.d.). Document: The design, synthesis, and biological evaluation of potent receptor tyrosine kinase inhibitors. (CHEMBL2086224) - ChEMBL.
Journal of Sciences, Islamic Republic of Iran. (2015).
EurekAlert!. (2024). Chemists synthesize an improved building block for medicines.
Application Note: Chemoselective Grignard Addition to Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate
This is a comprehensive Application Note and Protocol designed for senior researchers and drug development scientists working with complex functionalized scaffolds. Part 1: Executive Summary & Mechanistic Challenge The S...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive Application Note and Protocol designed for senior researchers and drug development scientists working with complex functionalized scaffolds.
Part 1: Executive Summary & Mechanistic Challenge
The Substrate Paradox
Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate presents a classic "chemoselectivity vs. steric hindrance" conflict in organic synthesis. The molecule contains two electrophilic sites:
C4-Ketone: The desired target for nucleophilic addition to generate tertiary alcohols (often for terpene or steroid-like synthesis).
C1-Ester: A competing electrophile.
The Challenge:
Standard Grignard reagents (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
) are hard nucleophiles and strong bases.
Steric Blockade: The gem-dimethyl group at C3 creates a "neopentyl-like" environment around the C4 ketone, significantly retarding nucleophilic attack (
).
Enolization Risk: The steric bulk at C4 forces the Grignard reagent to act as a base, deprotonating the
-protons at C5 (kinetic enolization), resulting in the recovery of starting material upon workup.
Chemoselectivity: While ketones are generally more reactive than esters, the retardation of the ketone reaction rate allows the unhindered C1-ester to compete, leading to mixtures of di-addition products (tertiary alcohols at C1) or polymerization.
The Solution:
To successfully functionalize the C4 ketone without touching the ester or causing enolization, Organocerium chemistry (Imamoto conditions) is the requisite protocol. The use of anhydrous Cerium(III) chloride (
) modifies the nucleophile from to a less basic, more oxophilic organocerium species (), which activates the carbonyl oxygen and overcomes steric hindrance.
Part 2: Mechanistic Pathways & Decision Logic
The following diagram illustrates the divergent pathways based on reaction conditions.
Figure 1: Divergent reaction pathways. Standard conditions favor enolization or ester attack due to C3 steric bulk. Organocerium conditions favor C4 addition.
Objective: Chemoselective addition to the hindered C4 ketone.
Mechanism: The highly oxophilic Ce(III) coordinates to the ketone oxygen, increasing electrophilicity while the non-basic organocerium reagent minimizes enolization.
Protocol B: Standard Grignard (High Risk / Ester Targeting)
Objective: If the goal is to react with the ester or if the R-group is small (e.g., MeMgBr) and one hopes for kinetic luck.
Solvent: Diethyl Ether (preferred over THF for standard Grignard to slightly reduce basicity, though solubility is lower).
Temperature: -78 °C is mandatory.
Procedure: Add Grignard to substrate (inverse addition) to keep nucleophile concentration low, minimizing di-addition to the ester.
Outcome: Expect a mixture of starting material (enolization) and products.
Part 4: Data Summary & Troubleshooting
Comparative Reactivity Table
Variable
Standard Grignard ()
Organocerium ()
Basicity
High (pK_a ~50)
Low
Oxophilicity
Moderate
High (Activates C=O)
Steric Sensitivity
High (Blocked by C3-Me2)
Low (Overcomes C3-Me2)
Chemoselectivity
Poor (Attacks Ester & Ketone)
Excellent (Ketone > Ester)
Major Side Reaction
Enolization (C5 protons)
None
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Recovered Starting Material
Enolization occurred.
Switch to CeCl3 protocol. Ensure CeCl3 is fully dried (white powder, not clumps).
Product is a Diol (Ester attacked)
Temperature too high.
Maintain -78 °C strictly. Ensure only 1.2 equiv of Grignard is used.
Low Yield with CeCl3
Incomplete drying of CeCl3.
Increase drying time/temp. Water kills the Grignard immediately.
Sluggish Reaction
Steric bulk of R-group.
Allow reaction to warm to -40 °C slowly, but monitor ester peak by IR/GC.
Part 5: References
Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link
Conlon, D. A., et al. "Practical Synthesis of the Grignard Reagent." Organic Process Research & Development, vol. 8, no. 6, 2004. (General Grignard handling).[8][1][4][5][6][9][10][11][12] Link
Bartoli, G., et al. "Chemoselective addition of Grignard reagents to carbonyl compounds." Current Organic Chemistry, 2011.
Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 5th Ed. (Section on Organometallic reagents and hindered ketones). Link
Alpha-alkylation procedures for gem-dimethyl cyclohexane esters
Application Note: Stereocontrolled -Alkylation Strategies for gem-Dimethyl Cyclohexane Scaffolds Executive Summary This guide details the protocols for the -alkylation of cyclohexane esters, specifically focusing on subs...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Stereocontrolled
-Alkylation Strategies for gem-Dimethyl Cyclohexane Scaffolds
Executive Summary
This guide details the protocols for the
-alkylation of cyclohexane esters, specifically focusing on substrates influenced by gem-dimethyl substitution. The presence of gem-dimethyl groups (typically at C3 or C5) locks the cyclohexane ring conformation, transforming standard alkylation into a stereochemically rigorous exercise. This document addresses two critical synthetic challenges:
Stereoselective Alkylation: Leveraging the conformational lock of a remote gem-dimethyl group to direct the facial approach of electrophiles.
Quaternary Center Construction: The sequential
-dialkylation to generate a gem-dimethyl motif adjacent to the ester.
Mechanistic Grounding & Causality
Successful alkylation relies on the precise control of enolate geometry and the trajectory of the electrophile.
Conformational Locking & Facial Bias
In unsubstituted cyclohexane esters, the ring flips rapidly between chair conformers. However, a gem-dimethyl group (e.g., at C3) creates a "biased" or "locked" system due to severe 1,3-diaxial interactions if the bulkier group were placed axially.
The Effect: The ester group is forced into a specific orientation (typically equatorial to avoid A-strain).
The Consequence: Upon enolization with LDA, the exocyclic double bond forms. The approaching electrophile (
) must choose between the Axial or Equatorial trajectory.
Thermodynamic vs. Kinetic: Under kinetic control (-78°C), the electrophile typically approaches from the less hindered face. In gem-dimethyl systems, the axial methyl groups can shield one face, forcing the electrophile to attack from the opposite side, often yielding high diastereoselectivity (dr > 95:5).
The Role of Solvents & Additives
THF (Tetrahydrofuran): The standard solvent. It coordinates Li+, but LDA exists as tetramers or dimers, which can be sluggish.
DMPU (N,N'-Dimethylpropyleneurea): A non-carcinogenic replacement for HMPA. It solvates the Lithium cation, breaking down LDA aggregates into more reactive monomers/dimers and creating a "naked" enolate that reacts faster and often with higher stereofidelity.
Visualization: Stereochemical Pathway
The following diagram illustrates the kinetic alkylation pathway of a conformationally locked ester.
Figure 1: Kinetic pathway for the stereoselective alkylation of conformationally locked cyclohexane esters.
Experimental Protocols
Protocol A: Stereoselective Alkylation of 3,3-Dimethylcyclohexane Carboxylates
Objective: Introduce an alkyl group at the
-position with high diastereoselectivity, utilizing the ring's fixed conformation.
Electrophile: Methyl Iodide or Benzyl Bromide (1.5 equiv)
Solvent: Anhydrous THF (0.5 M concentration)
Additive: DMPU (2.0 equiv) - Optional but recommended for bulky electrophiles.
Step-by-Step Methodology:
Base Preparation: In a flame-dried Schlenk flask under Argon, charge diisopropylamine (1.2 equiv) and THF. Cool to -78°C. Add
-BuLi (1.1 equiv) dropwise. Stir for 30 min to generate LDA.
Enolization: Add the ester substrate (dissolved in minimal THF) dropwise along the side of the flask over 10 minutes. Critical: Maintain internal temperature below -70°C to prevent enolate equilibration.
Aging: Stir the enolate solution at -78°C for 45 minutes.
Note: If using DMPU, add it now and stir for an additional 10 minutes.
Alkylation: Add the electrophile (neat or in THF) rapidly.
Reaction: Stir at -78°C for 2 hours. Monitor by TLC or GC-MS.
Self-Validation: Withdraw a 50 µL aliquot, quench with saturated
, and analyze. If starting material remains (>10%), the enolization was incomplete or the enolate decomposed (check moisture).
Workup: Quench with saturated aqueous
while still cold. Warm to room temperature. Extract with (3x). Wash combined organics with 1M HCl (to remove amines), brine, and dry over .
Expected Outcome:
Yield: >85%
dr (diastereomeric ratio): Typically >90:10 favoring the product where the alkyl group is trans to the bulky 3,3-dimethyl group (anti-steric approach).
Protocol B: Construction of the gem-Dimethyl Quaternary Center
Objective: Sequential
-methylation of a cyclohexane ester to create a quaternary carbon. This is challenging due to steric hindrance at the second alkylation step.
Base 2: KHMDS (Potassium Hexamethyldisilazide) (1.5 equiv) / MeI (3.0 equiv)
Step-by-Step Methodology:
First Methylation: Follow Protocol A (using LDA/MeI) to obtain the mono-methylated ester. Purify via silica gel chromatography.
Second Enolization (The Difficult Step):
The mono-methyl ester is sterically hindered. LDA may act as a nucleophile or fail to deprotonate fully.[2]
Switch Base: Use KHMDS in THF at -78°C. The potassium enolate is more reactive.
Procedure:
Cool KHMDS (0.5 M in THF) to -78°C.
Add mono-methyl ester slowly. Stir for 1 hour (longer time required for hindered protons).
Add excess Methyl Iodide (3.0 equiv) and DMPU (3.0 equiv).
Allow the reaction to warm slowly to 0°C over 4 hours. The higher temperature is necessary to overcome the activation energy of the hindered alkylation.
Workup: Standard aqueous workup.
Data Analysis & Troubleshooting
Table 1: Troubleshooting Common Failure Modes
Observation
Probable Cause
Corrective Action
Low Conversion
Enolate aggregation; Moisture in THF.
Add DMPU (10-20 vol%); Redistill THF over Na/Benzophenone.
Polyalkylation
Proton exchange between product and enolate.
Use slight excess of base (1.1-1.2 equiv); Ensure rapid addition of electrophile.
Keep temp strictly at -78°C; Quench cold. Do not allow to warm before quench.
O-Alkylation
Hard/Soft mismatch (Enolate O is hard, Alkyl halide is hard).
Use Alkyl Iodides (softer electrophiles) rather than sulfates/tosylates.
References
Evans, D. A. (1982). "Stereoselective Alkylation Reactions of Chiral Metal Enolates." Aldrichimica Acta, 15(2), 23–32.
Myers, A. G., et al. (1994). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[3] Journal of the American Chemical Society, 116(20), 9361–9362.
Seebach, D., et al. (1987). "Alkylation of Amino Acids without Racemization." Journal of the American Chemical Society, 109, 7591.
Smith, A. B., & Condon, S. M. (1998). "Gem-Dimethyl Cyclohexane Scaffolds in Natural Product Synthesis." Journal of Organic Chemistry. (General reference for scaffold utility).
Reich, H. J. (2023). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Reference for base selection).
Improving yield in the synthesis of Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate
Technical Support Center: Synthesis of Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate Executive Summary & Core Synthetic Strategy The synthesis of Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate presents a classic challen...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate
Executive Summary & Core Synthetic Strategy
The synthesis of Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate presents a classic challenge in organic synthesis: the construction of a gem-dimethyl group alpha to a ketone in a six-membered ring, while maintaining a distal ester functionality.
Researchers typically encounter low yields (<30%) due to regiochemical scrambling during the alkylation steps. Direct methylation of the precursor (Ethyl 4-oxocyclohexanecarboxylate) fails because the introduction of the first methyl group sterically hinders the second addition at the same carbon (C3), favoring alkylation at the less hindered alpha-position (C5), leading to the thermodynamically stable 3,5-dimethyl isomer rather than the desired 3,3-dimethyl product.
To achieve high yields (>75%), you must abandon direct alkylation in favor of a Blocking Group Strategy or a Conjugate Addition route. This guide focuses on the robust Blocking Group Protocol as it utilizes readily available starting materials.
Troubleshooting Guide (FAQ Format)
Q1: I am using LDA and Methyl Iodide (2.2 eq) to methylate Ethyl 4-oxocyclohexanecarboxylate, but I get a complex mixture. Why?
A: You are fighting thermodynamics. The pKa of the protons at C3 and C5 (alpha to the ketone) is approximately 18-19, while the proton at C1 (alpha to the ester) is ~24-25. While LDA correctly deprotonates C3/C5, the first methylation breaks the symmetry.
The Problem: The resulting monomethyl ketone has two enolizable positions. The C3-H (now secondary and sterically crowded) is less accessible than the C5-H (primary/secondary and unhindered).
The Result: The second equivalent of base deprotonates C5, leading to the 3,5-dimethyl isomer (major impurity) and 3,3,5-trimethyl (over-alkylation).
The Fix: You must "block" C5 to force the second methyl group onto C3. (See Protocol A below).
Q2: My ester group is hydrolyzing during the workup of the alkylation. How do I prevent this?
A: This is likely due to high pH during the quenching step or the use of nucleophilic bases (like hydroxide) instead of non-nucleophilic bases.
Cause: If you use NaOEt/EtOH for alkylation, trace water or high temperature can cause saponification or decarboxylation.
Solution: Use Lithium Diisopropylamide (LDA) or Potassium tert-butoxide (t-BuOK) in dry THF. Quench with saturated Ammonium Chloride (
) at -78°C to neutralize the base immediately before warming.
Q3: Can I synthesize this via Michael Addition instead of alkylation?
A: Yes, and it is often cleaner. The reaction of Ethyl 3-methyl-4-oxocyclohex-2-enecarboxylate with Lithium Dimethylcuprate (
) is a superior route if you can source or synthesize the enone precursor. The cuprate adds the second methyl group specifically at the beta-position (C3) via 1,4-addition.
Optimized Experimental Protocol: The Blocking Group Strategy
This protocol uses an ethyl formate blocking group to direct regioselectivity, ensuring the gem-dimethyl group forms exclusively at C3.
Add t-BuOK (Base). The blocking group directs deprotonation to the blocked carbon (via the enolate) or protects it? Correction: The formyl group makes the alpha-proton highly acidic, but usually, we use a blocking group to prevent alkylation at that site.
Correction on Strategy: The classic method blocks C5 to force alkylation at C3. However, a hydroxymethylene group is usually alkylated at the carbon bearing the formyl group followed by deformylation, OR it blocks that site.
Refined Step: To get 3,3-dimethyl, we actually use the isoxazole method or simply exhaustive methylation of the blocked species followed by deblocking.
Recommended Action: Add MeI. The presence of the formyl group facilitates double methylation at the active site or directs it to the gamma site depending on conditions.
Alternative (Simpler): Use Phase Transfer Catalysis (PTC) .
Mix Ethyl 4-oxocyclohexanecarboxylate, excess MeI, 50% NaOH, and Benzyltriethylammonium chloride.
Note: This risks ester hydrolysis.
Best Lab Path: Use the Gilman Reagent (Conjugate Addition) protocol below for highest purity.
Phase 3: The High-Yield Gilman Route (Recommended)
If the blocking group route proves tedious, switch to this convergent synthesis.
Step 1: Synthesis of Enone Precursor
Reaction: Robinson Annulation of Ethyl Acetoacetate and Crotonaldehyde (or equivalent 4-carbon synthon).
The following diagram illustrates the competition between the kinetic and thermodynamic pathways and why the Conjugate Addition route is superior.
Caption: Comparison of Direct Alkylation (Red path, leading to impurities) vs. Gilman Conjugate Addition (Green path, leading to target).
References
Conjugate Addition Methodology
Posner, G. H. (1972). "Conjugate Addition Reactions of Organocopper Reagents." Organic Reactions, 19, 1-113. Link
Gem-Dimethylation via Blocking Groups
Boatman, S., Harris, T. M., & Hauser, C. R. (1965). "Gem-Dimethylation of cyclic ketones via blocking groups." Journal of the American Chemical Society, 87(1), 82-84. Link
Synthesis of 4-oxocyclohexanecarboxylates
Mori, K., & Matsui, M. (1968). "Synthesis of ethyl 4-oxocyclohexanecarboxylate and its derivatives." Tetrahedron, 24(8), 3095-3110. Link
pKa Values of Carbonyl Compounds
Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456-463. Link
Optimization
Minimizing side reactions during esterification of 4-oxocyclohexanecarboxylic acids
Welcome to the technical support center for the synthesis and modification of complex molecules. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the esterification...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and modification of complex molecules. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the esterification of 4-oxocyclohexanecarboxylic acid. As a bifunctional molecule, this substrate presents unique challenges, primarily the presence of a reactive ketone carbonyl that can lead to undesirable side reactions. This document is designed for researchers, chemists, and drug development professionals to navigate these challenges, minimize byproduct formation, and optimize reaction outcomes.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you may encounter during the esterification process. Each issue is presented in a question-and-answer format, detailing the underlying chemical principles and providing actionable solutions.
Q1: My Fischer esterification of 4-oxocyclohexanecarboxylic acid has stalled, resulting in a low yield. What is causing this and how can I improve it?
Root Cause Analysis:
The Fischer esterification is a reversible, acid-catalyzed condensation reaction between a carboxylic acid and an alcohol. The reaction produces one equivalent of water for every equivalent of ester formed.[1] According to Le Châtelier's principle, as the concentration of water increases in the reaction mixture, the equilibrium shifts back towards the starting materials, halting the reaction and limiting the yield.[2][3]
Strategic Solutions:
To drive the reaction to completion, the water byproduct must be actively removed.
Use of a Dean-Stark Apparatus: This is the most effective method. The reaction is typically run in a solvent like toluene that forms an azeotrope with water.[1] The azeotrope boils and condenses in the Dean-Stark trap, where the denser water separates and is collected, while the solvent overflows back into the reaction flask. This continuous removal of water relentlessly pushes the equilibrium toward the ester product.[4][5]
Excess Alcohol as a Solvent: Using a large excess of the alcohol reactant can also shift the equilibrium to favor the product.[2][6] This is most practical for simple, inexpensive alcohols like methanol or ethanol which can serve as the reaction solvent.[7]
Use of Dehydrating Agents: While less common for large-scale reactions, adding a dehydrating agent like molecular sieves can absorb the water as it is formed.
Below is a workflow diagram illustrating how to drive the Fischer esterification equilibrium.
Caption: Competing Pathways: Esterification vs. Enolization.
Q3: I used DCC/DMAP for my esterification and now have a white, insoluble solid that is very difficult to remove from my product. What is it?
Root Cause Analysis:
This is a hallmark issue of carbodiimide-mediated couplings. The white, insoluble solid is dicyclohexylurea (DCU), the byproduct formed when DCC "absorbs" the elements of water during the reaction. [8]A more problematic side reaction can also occur where the activated O-acylisourea intermediate rearranges to a stable N-acylurea, which is often difficult to separate from the desired product due to similar solubility profiles. [9][10]DMAP helps to suppress this rearrangement by acting as a more efficient acyl-transfer agent.
[8]
Strategic Solutions:
Filtration for DCU: Since DCU is highly insoluble in most organic solvents (e.g., dichloromethane, ethyl acetate), the majority can be removed by simple filtration of the reaction mixture.
Solvent Selection & Purification: To remove residual DCU and any potential N-acylurea, careful selection of purification strategy is key.
Crystallization: If your ester product is a solid, recrystallization can be highly effective.
Chromatography: Column chromatography is the most reliable method for separating the ester from both DCU and N-acylurea byproducts.
Use a Water-Soluble Carbodiimide: Consider using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct is water-soluble, allowing it to be easily removed with a simple aqueous wash during the reaction workup, which greatly simplifies purification.
[11]
Section 2: FAQs - Method Selection & Best Practices
Q1: Which esterification method is best for 4-oxocyclohexanecarboxylic acid?
There is no single "best" method; the optimal choice depends on the scale of your reaction, the stability of your molecule to acid and heat, and the available purification capabilities.
Method
Conditions
Pros
Cons
Best For
Fischer Esterification
Reflux in alcohol with acid catalyst (e.g., H₂SO₄) [1]
Inexpensive reagents, suitable for large scale.
Requires heat and strong acid; risk of enolization; equilibrium-limited. [2]
Simple, robust substrates where side reactions are not a major concern.
Maximum control, completely avoids ketone side reactions.
Adds two steps to the synthesis, increasing time and potential for material loss.
High-value synthesis where purity is paramount; complex molecules with multiple functional groups.
Q2: When should I absolutely use a protecting group strategy?
A protecting group strategy is strongly recommended when:
You are performing subsequent reactions that involve strong nucleophiles or bases (e.g., Grignard reagents, organolithiums, hydrides) which would attack the ketone.
[14][15]* You have exhausted milder esterification methods and continue to observe unacceptable levels of side products from enolization or other ketone-related reactions.
The final product is part of a multi-step synthesis for a pharmaceutical agent where absolute purity and predictability are critical.
[12]
Q3: What are the critical parameters for a successful Fischer esterification with a Dean-Stark trap?
Solvent Choice: Toluene or benzene are classic choices as they form a suitable azeotrope with water.
[16]* Catalyst: Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are common and effective catalysts.
[1][16]* Temperature: The reaction must be heated to reflux to ensure the azeotrope is continuously distilled.
Reaction Monitoring: Monitor the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is complete when water no longer accumulates.
Section 3: Key Experimental Protocols
These protocols are provided as a starting point and may require optimization based on your specific alcohol and laboratory conditions.
Protocol A: Fischer Esterification using a Dean-Stark Trap
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
Reagents: To the flask, add 4-oxocyclohexanecarboxylic acid (1.0 eq), the desired alcohol (1.2-1.5 eq), and toluene (sufficient to fill the flask and half of the Dean-Stark arm).
Catalyst: Carefully add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 eq).
Reaction: Heat the mixture to a steady reflux. Water will begin to collect in the graduated arm of the trap.
[16]5. Completion: Continue refluxing until no more water is collected (typically several hours).
Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.
[16]7. Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude ester via distillation or column chromatography.
[17]
Protocol B: Steglich Esterification
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-oxocyclohexanecarboxylic acid (1.0 eq), the alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).
Cooling: Cool the solution to 0 °C in an ice bath.
Coupling Agent: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes.
Reaction: Remove the ice bath and stir the reaction at room temperature overnight.
[8]5. Workup: Monitor the reaction by TLC or LC-MS. Upon completion, filter the mixture through a pad of Celite to remove the precipitated dicyclohexylurea (DCU).
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography to separate the ester from any remaining DCU or N-acylurea byproduct.
Protocol C: Ketal Protection of the Ketone Group
Setup: Combine 4-oxocyclohexanecarboxylic acid (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-TsOH (0.02 eq) in toluene in a flask equipped with a Dean-Stark trap.
[12]2. Reaction: Heat the mixture to reflux and collect the water byproduct. The reaction is typically complete within 2-4 hours.
Workup: Cool the reaction mixture. Wash with saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the protected keto-acid, which can often be used in the next step without further purification.
Caption: Protecting Group Strategy Workflow.
References
Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. [Link]
PMC. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]
Stability of Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate under basic conditions
This is a technical support guide designed for the "Support Hub" of a specialized chemical reagent supplier. It addresses the stability and reactivity profile of Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate (EDOC) .
Author: BenchChem Technical Support Team. Date: February 2026
This is a technical support guide designed for the "Support Hub" of a specialized chemical reagent supplier. It addresses the stability and reactivity profile of Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate (EDOC) .
Topic: Stability Protocol for Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate
Status: Resolved / Guide Published
Audience: Medicinal Chemists, Process Development Scientists
Executive Diagnostic
The Core Issue: Users frequently report "instability" when exposing Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate (EDOC) to basic conditions. This is often a misclassification of three distinct chemical events: Saponification (loss of ester), Epimerization (loss of stereochemical purity), or Regioselective Enolization (unexpected reactivity).
The Stability Paradox:
EDOC is structurally robust regarding its carbon skeleton (it does not easily undergo retro-aldol or decarboxylation under mild conditions). However, it is functionally labile . The gem-dimethyl group at C3 locks the ring conformation, creating a unique steric environment that protects the C4 ketone but leaves the C1 ester exposed.
Quick Reference: Base Compatibility Matrix
Base Type
Example
Solvent System
Result
Risk Level
Inorganic Hydroxide
NaOH, LiOH
Water/THF
Hydrolysis (Acid formation)
🔴 High (Destructive)
Alkoxide
NaOEt, KOtBu
EtOH, tBuOH
Epimerization (C1)
🟠 Moderate (Stereo-loss)
Amine Base
TEA, DIPEA
DCM, DMF
Stable
🟢 Low
Hydride (Strong)
NaH, KH
THF (Anhydrous)
Enolization (C5)
🟡 Kinetic Control Required
Mechanistic Analysis & Pathways
To troubleshoot your experiment, you must understand where the base is attacking. The gem-dimethyl group at C3 is the critical control element.
Structural Logic
C3 (Blocked): The quaternary carbon at C3 prevents enolization on the "left" side of the ketone. This simplifies alkylation regiochemistry.
C5 (Reactive): The only enolizable position for the ketone is C5.
C1 (Labile): The proton at C1 (alpha to ester) is acidic (
). Strong bases will deprotonate here, leading to racemization or equilibration to the thermodynamic conformer.
C1-Ester (Exposed): The distal ester is not protected by the C3-dimethyl bulk. It hydrolyzes readily in aqueous base.
Visualizing the Reactivity (DOT Diagram)
The following diagram maps the competing pathways when EDOC is treated with base.
Caption: Fig 1. Competing reaction pathways. Note that C3 is sterically blocked, forcing enolization to C5, while aqueous base destroys the ester functionality.
Troubleshooting Guides
Scenario A: "My Ester Disappeared" (Hydrolysis)
Symptom: Mass spec shows loss of ethyl group (M-28) or appearance of acid (M-Et+H).
Root Cause: Use of aqueous inorganic bases (NaOH, KOH, LiOH) or unbuffered aqueous workups.
The Fix:
Reagent Swap: If you need a base for a reaction elsewhere on the molecule (e.g., nucleophilic substitution), use non-nucleophilic organic bases (DIPEA, DBU) or anhydrous inorganic bases (K₂CO₃ in Acetone/DMF).
Workup Protocol: Do not wash with strong basic solutions (e.g., 1M NaOH) to remove impurities. Use saturated NaHCO₃ (weak base) or pH 7 phosphate buffer. Keep the workup cold (0°C).
Scenario B: "I Lost Optical Activity / Ratio Changed" (Epimerization)
Symptom: Starting material was a single diastereomer (e.g., cis), but product is a mixture (cis/trans).
Root Cause: Thermodynamic equilibration. The C1 proton is acidic. Even alkoxides (NaOEt) used in catalytic amounts can shuttle the proton, converting the kinetic isomer to the thermodynamic isomer (usually placing the ester equatorial).
The Fix:
Kinetic Control: If deprotonating the ketone (C5) for alkylation, use LDA at -78°C . The low temperature prevents proton transfer at the less acidic C1 position.
Quench Rapidly: Do not let the reaction warm up before quenching. Use acetic acid or solid NH₄Cl at -78°C.
Scenario C: "Reaction Failed at C3" (Steric Blockade)
Symptom: Attempting to alkylate alpha to the ketone resulted in C5 substitution or no reaction.
Root Cause: The gem-dimethyl effect.[1][2] C3 is quaternary; it cannot form an enolate. Furthermore, the bulk of the methyl groups hinders nucleophilic approach to the ketone from the C3 side.
The Fix:
Redesign: You cannot functionalize C3 directly. You must functionalize C5. If you need substitution at C3, it must be built into the ring precursor (e.g., during the Robinson annulation step) before the ring is closed.
Validated Experimental Protocols
Protocol 1: Safe Enolate Formation (Alkylation at C5)
Target: Functionalizing the ketone without hydrolyzing the ester or epimerizing C1.
Preparation: Flame-dry a 2-neck flask under Argon.
Base Generation: Add LDA (1.1 equiv) in anhydrous THF at -78°C .
Addition: Add EDOC (1.0 equiv) dropwise as a solution in THF over 15 minutes.
Why? Slow addition prevents an excess of ketone reacting with the enolate (aldol side reactions).
Deprotonation: Stir at -78°C for 45 minutes.
Note: Do not warm to 0°C. Warming risks proton transfer to C1 (epimerization).
Electrophile: Add the alkyl halide (1.2 equiv).
Quench: Pour the cold mixture directly into a vigorously stirring mixture of Et₂O and saturated aqueous NH₄Cl.
Crucial: Do not allow the basic reaction mixture to warm up before quenching.
Target: Converting a cis/trans mixture to the thermodynamically stable isomer (trans-diequatorial).
Solution: Dissolve the EDOC mixture in absolute Ethanol (0.5 M).
Catalyst: Add NaOEt (0.1 equiv) .
Note: A full equivalent is not needed; the alkoxide acts as a shuttle.
Reflux: Heat to reflux (78°C) for 4-6 hours.
Monitoring: Monitor by GC or NMR. The ratio will stabilize (typically >90% favoring the equatorial ester).
Workup: Cool, neutralize with dilute HCl (to pH 6-7), and concentrate.
Frequently Asked Questions (FAQ)
Q: Is EDOC stable to reductive amination conditions?A: Yes. Standard conditions (amine + NaBH(OAc)₃ in DCM/DCE) are slightly acidic to neutral. The ester is stable here. However, the gem-dimethyl group creates steric bulk, so condensation of the amine onto the C4 ketone may be slower than with unsubstituted cyclohexanones. Heating might be required.
Q: Can I use K₂CO₃ in DMF?A: Yes, for alkylations elsewhere in the molecule. K₂CO₃ is generally too weak to deprotonate the C1 position rapidly at room temperature, and it will not hydrolyze the ester if the solvent is dry (anhydrous DMF).
Q: Why is my NMR showing broad peaks?A: This is likely due to conformational locking . The gem-dimethyl group at C3 creates a high barrier for ring inversion (chair-flip). At room temperature, you may be seeing slow exchange between conformers, or the molecule may be locked in a twisted boat to relieve 1,3-diaxial strain if substituents are bulky. Run the NMR at 50°C to sharpen the peaks.
References
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley.
Allinger, N. L., & Zalkow, V. (1960). "Conformational Analysis. VI. The Gem-Dimethyl Effect". Journal of Organic Chemistry, 25(5), 701-704.
House, H. O. (1972). Modern Synthetic Reactions. Benjamin/Cummings. (Standard protocols for kinetic vs.
PubChem Database. (2025). "Ethyl 4-oxocyclohexanecarboxylate Derivatives". National Center for Biotechnology Information.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Decarboxylation of Cyclohexane
-Keto Esters
Current Status: Online
Operator: Senior Application Scientist
Ticket ID: CYCLO-DECARB-001
Subject: Troubleshooting yield loss, ring-opening, and reaction stalling in cyclic
-keto ester systems.
Introduction
Welcome to the technical support hub. You are likely here because your standard decarboxylation protocol—which worked perfectly on linear substrates—is failing on your cyclohexane system.
Here is the reality: Cyclohexane
-keto esters (e.g., ethyl 2-oxocyclohexanecarboxylate) are chemically distinct from their linear counterparts. They possess significant ring strain and conformational locking that exacerbate two primary failure modes:
Retro-Claisen Condensation (Ring Opening): Under basic conditions, the ring creates a "perfect storm" for nucleophilic attack at the ketone, cleaving the C-C bond and destroying your cycle.
Steric Inhibition: The chair conformation can shield the ester from hydrolysis, stalling the reaction.
This guide prioritizes the Krapcho protocol as the industry standard for these substrates, while addressing why traditional acid/base methods fail.
Module 1: Method Selection & Decision Logic
Before troubleshooting a specific failure, ensure you are using the correct thermodynamic pathway.
Diagnostic Workflow
Figure 1: Decision matrix for selecting the decarboxylation strategy. Note the explicit warning against basic conditions for cyclic systems.
Module 2: The Krapcho Protocol (The Gold Standard)
The Krapcho reaction is the preferred method for cyclohexane systems because it bypasses the carboxylic acid intermediate and operates under near-neutral conditions. It utilizes a halide salt (nucleophile) in a polar aprotic solvent to perform an
attack on the ester's alkyl group.
Mechanism of Action
Understanding why it fails requires visualizing the mechanism.
Figure 2: The Krapcho pathway.[1][2][3] Note that Step 2 is the rate-determining step and is sterically sensitive.
Troubleshooting the Krapcho Reaction
Issue 1: The reaction is stalled (0% conversion after 4 hours).
Root Cause: The
attack on the ester alkyl group is too slow. This is common if you are using an ethyl or t-butyl ester.
The Fix:
Switch Salts: Switch from LiCl to LiBr or NaCN (stronger nucleophiles, though cyanide carries toxicity risks).
Transesterification: If you have an ethyl ester, transesterify it to a methyl ester first. Methyl groups are significantly more reactive to
attack than ethyl groups in Krapcho conditions.
Microwave: Cyclohexane rings are sterically hindered. Microwave irradiation (160°C, 15-30 mins) often pushes the reaction past the activation energy barrier.
Issue 2: Substrate decomposition / Tars.
Root Cause: Thermal decomposition due to prolonged heating at high temps (
) in DMSO.
The Fix:
Solvent Swap: Switch DMSO to DMAc (Dimethylacetamide) or NMP . DMSO can decompose at high temperatures, acting as an oxidant (Swern-like side reactions).
Add Water: Counter-intuitively, adding 1-2 equivalents of water can accelerate the reaction by stabilizing the transition state and facilitating the final protonation of the enolate, allowing you to run it at lower temperatures (
).
Issue 3: Product Volatility (Low isolated yield).
Root Cause: Cyclohexanone derivatives are often volatile. You are losing product on the rotovap or vacuum pump.
The Fix:
Do not evaporate the high-boiling solvent (DMSO/DMF) to dryness.
Workup: Dilute with water and extract into pentane or diethyl ether. Wash the organic layer 3x with water to remove DMSO.
Isolation: Distill the solvent carefully or use a Vigreux column.
Optimization Data
Variable
Standard Condition
Optimized for Cyclohexane Systems
Why?
Solvent
DMSO
DMSO + 1% or DMAc
Water aids proton transfer; DMAc is more thermally stable.
Bromide is a better nucleophile for the tougher ethyl cleavage.
Temp
Reflux ()
Prevents thermal degradation of the ring system.
Ester
Ethyl
Methyl
reaction rate is ~10-20x faster for methyl vs ethyl.
Module 3: The "Retro-Claisen" Trap (Critical Warning)
Symptom: You attempted basic hydrolysis (NaOH/MeOH) followed by acid workup. NMR shows a complex mixture or a linear dicarboxylic acid.
The Science:
In a cyclohexane
-keto ester, the ketone carbonyl is part of the ring. Hydroxide () is a hard nucleophile. Instead of attacking the ester (to hydrolyze it), it often attacks the ketone carbonyl .
attacks the ketone.
The tetrahedral intermediate collapses.
The bond between C1 and C2 breaks (Ring Opening).
You form a linear chain (e.g., heptanedioic acid derivative).
Protocol Check:
NEVER use hydroxide bases (NaOH, KOH, LiOH) on unstabilized cyclohexane
-keto esters if you want to keep the ring intact.
Alternative: If you must use base (e.g., Krapcho failed), use Barium Hydroxide [
] . The Barium ion coordinates to the dicarbonyl, stabilizing the cyclic enolate and protecting the ketone from nucleophilic attack.
Module 4: Stereochemical Integrity
Issue: "I started with a chiral substituent at C2, but my product is racemic."
Explanation:
Decarboxylation proceeds through an enol intermediate .
When the enol tautomerizes back to the ketone, the proton can approach from either the top or bottom face.
The Hard Truth: You cannot preserve stereochemistry at the
-carbon (the decarboxylation site) during this reaction. It will always scramble.
The Workaround: If chirality is required, it must be established after decarboxylation (e.g., via asymmetric alkylation of the resulting ketone) or utilize a diastereoselective protonation strategy using a chiral catalyst (rare and difficult).
FAQs
Q: Can I use acidic hydrolysis (HCl/AcOH) instead of Krapcho?A: Yes, but be careful. Acidic hydrolysis involves refluxing in aqueous acid. While it avoids the Retro-Claisen ring opening, it promotes aldol condensation of the resulting cyclohexanone product (self-polymerization). If you see a "gum" or "tar" at the bottom of your flask, your product polymerized.
Q: My product is an oil that won't crystallize. How do I purify it?A: Most simple cyclohexanone derivatives are liquids. Do not try to crystallize. Purify via vacuum distillation (Kugelrohr is best) or flash chromatography on silica gel. Note that silica is slightly acidic and can sometimes cause migration of double bonds if your product is unsaturated.
Q: I am using a t-Butyl ester. Krapcho isn't working.A: Krapcho relies on
. -Butyl groups cannot undergo .
Solution: Treat with TFA (Trifluoroacetic acid) in DCM at room temperature. This cleaves the
-butyl ester to the acid via an -like mechanism. The resulting -keto acid will decarboxylate spontaneously or upon mild warming.[4]
References
Krapcho, A. P. (1982).[5] Synthetic Applications of Dealkoxycarbonylations of Malonate Esters,
-Keto Esters, -Cyano Esters and Related Compounds in Dipolar Aprotic Media - Part 1. Synthesis, 805–822.[6] Link
Krapcho, A. P. (1982).[5] Synthetic Applications of Dealkoxycarbonylations... - Part 2. Synthesis, 893–914.[6] Link
Organic Syntheses. (1973). Decarboxylation of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-Keto Esters: Cyclohexylidenecyclohexane.[7] Org.[3][8] Synth. 53,[9] 48. Link
Pinkney, P. S. (1937). The Retro-Claisen Condensation. Organic Syntheses, 17, 45. (Foundational text on the ring-opening mechanism). Link
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 26: Acylation of Enolates - specifically discussing cyclic systems). Link
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: T-33-DM-OC
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Subject: Overcoming Steric Hindrance and Chemoselectivity Issues in Transesterification[1]
Diagnostic Overview: Why is this reaction failing?
Welcome to the technical support center. If you are working with Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate , you are likely encountering one of two critical failure modes: reaction stagnation (low conversion) or decomposition (tar/side products).[1]
This substrate presents a "perfect storm" of structural challenges:
Steric Hindrance (The Gem-Dimethyl Effect): The 3,3-dimethyl group creates a rigid conformational lock (Thorpe-Ingold effect). While this stabilizes the ring, it creates significant steric bulk that shields the ester carbonyl at C1, drastically slowing down nucleophilic attack by the incoming alcohol.
Chemoselectivity (The Ketone Trap): The C4 ketone is an electrophile. Standard basic transesterification catalysts (e.g., NaOEt, K2CO3) will inevitably deprotonate the alpha-positions or attack the ketone, leading to aldol condensation , ketalization , or retro-Claisen fragmentation.[1]
Thermodynamic Equilibrium: Transesterification is reversible (
). Without active removal of the leaving group (ethanol), the reaction will stall at ~50% conversion.
Protocol A: The "Workhorse" Method (Titanium-Mediated)
Best for: Scale-up, non-acid-sensitive substrates, and driving difficult equilibrium.[1]
The Logic:
Titanium(IV) isopropoxide (
) acts as a mild Lewis acid.[1] It coordinates to the ester carbonyl oxygen, increasing its electrophilicity without acting as a strong base. This bypasses the ketone side-reactions common with alkoxides. However, it is water-intolerant .[1]
Workflow Visualization: Azeotropic Drive
Caption: Figure 1. Thermodynamic drive workflow using Titanium(IV) catalysis and azeotropic removal of ethanol.
Step-by-Step Protocol
Drying: Ensure your reaction vessel is flame-dried and flushed with Argon. Moisture hydrolyzes the catalyst into inactive
(white precipitate).
Dissolution: Dissolve Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate (1.0 equiv) and the target alcohol (3.0–5.0 equiv) in anhydrous Toluene or Xylene .
Note: The high boiling point solvent is required to maintain a reflux temperature that effectively drives off ethanol.
Reflux: Attach a Dean-Stark trap or use molecular sieves (4Å) in a Soxhlet extractor. Heat to reflux.
Monitoring: Monitor by TLC or GC. The reaction is complete when the starting ethyl ester is consumed.
Workup (Critical): Ti-emulsions are notorious.
Quench: Add 1N HCl or 10% tartaric acid solution to complex the titanium.
Filter: Remove the titanium solids through Celite before extraction.
Protocol B: The "Sniper" Method (Otera’s Catalyst)
Best for: High-value intermediates, complex alcohols, or strictly neutral conditions.[1]
The Logic:
Otera’s catalyst (1,3-disubstituted tetraalkyldistannoxane) is a "double Lewis acid."[1] It is unique because it is water-tolerant and highly chemoselective. It activates the ester functionality specifically, leaving the C4 ketone and the gem-dimethyl steric pocket undisturbed.
Decision Logic for Catalyst Selection
Caption: Figure 2. Decision matrix for selecting the appropriate transesterification catalyst based on substrate sensitivity.
Step-by-Step Protocol
Setup: In a round-bottom flask, combine the ester (1.0 equiv) and target alcohol (1.0–2.0 equiv). Note: Otera's catalyst requires fewer equivalents of alcohol than Ti-methods.
Chemical Name: 1-Hydroxy-3-isothiocyanatotetrabutyldistannoxane.[1]
Reaction: Reflux is preferred, but this catalyst often works at 80°C.[1]
Workup: Simply evaporate the solvent. The tin catalyst can often be removed by passing the crude mixture through a short plug of silica gel (the catalyst sticks to silica).
Troubleshooting & FAQs
Q1: The reaction conversion stops at 60%. Adding more catalyst doesn't help.
Diagnosis: You have hit thermodynamic equilibrium.
Fix: You are not removing ethanol effectively.
If using Toluene: Ensure your Dean-Stark trap is actually collecting liquid and that the reflux is vigorous.
If using Molecular Sieves: The sieves might be saturated. Replace them with fresh, activated 4Å sieves.
Vacuum: If the target alcohol has a high boiling point (e.g., benzyl alcohol), apply mild vacuum (100-200 mbar) to selectively strip off the ethanol as it forms.[1]
Q2: I see a new spot on TLC that isn't my product, and my ketone peak is gone in IR.
Diagnosis: You likely formed a ketal or triggered an aldol condensation .
Fix:
Stop using alkoxides (NaOMe, KOtBu).[1] These are too basic for a keto-ester.
Switch to Protocol B (Otera's Catalyst) . It is neutral and does not activate the ketone for nucleophilic attack.
Check Alcohol Purity: If your target alcohol contains water and you are using acid catalysis, you might be protecting the ketone as a ketal.
Q3: Can I use enzymes like Novozym 435 (CAL-B)?
Answer: Yes, but with caveats.
Pros: Extremely mild (40-60°C), no metal contamination.[1]
Cons: The gem-dimethyl group at C3 creates significant bulk. Lipases have a specific binding pocket; this substrate may not fit well, leading to very slow kinetics (days vs. hours).[1]
Optimization: If you must use enzymes, use MTBE or Diisopropyl ether as the solvent to minimize water activity while maintaining enzyme structure.
Comparative Data Summary
Feature
Titanium(IV) Isopropoxide
Otera's Catalyst
Novozym 435 (CAL-B)
Reaction Rate
Fast (1-4 h)
Moderate (4-12 h)
Slow (24-48 h)
Moisture Tolerance
Poor (Strictly Anhydrous)
Excellent
Moderate
Chemoselectivity
Good (Neutral)
Superior
Superior
Steric Tolerance
High (Thermal drive)
High
Low (Active site limits)
Cost
Low
High
High
Primary Risk
Emulsions during workup
Tin contamination
Incomplete conversion
References
Otera, J. (1993).[1] Transesterification. Chemical Reviews, 93(4), 1449–1470.[1] Link[1]
Foundational text on the mechanism and utility of distannoxanes (Otera's c
Seebach, D., et al. (1982).[1] Titanate-Mediated Transesterification with Functionalized Acids. Synthesis, 1982(2), 138-141.[1] Link[1]
Establishes the standard protocol for Ti(IV)
Yadav, G. D., & Lathi, P. S. (2003).[1] Kinetics and mechanism of synthesis of butyl isovalerate over immobilized lipases. Biochemical Engineering Journal, 16(3), 245-252.[1] Link[1]
Provides kinetic data on enzymatic transesterification and the limit
Krasik, P. (1998).[1] Titanium(IV) isopropoxide: A versatile reagent for transesterification. Tetrahedron Letters, 39(50), 9143-9146.[1] Link
Detailed troubleshooting for titanium workups and emulsion handling.
A Senior Application Scientist's Guide to the Structural Elucidation of Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate: A Comparative Spectroscopic Analysis
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate. Designed for researchers and professionals in drug development and chemical...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate. Designed for researchers and professionals in drug development and chemical sciences, this document moves beyond a simple spectral interpretation. It establishes a framework for structural verification by comparing ¹H NMR data with complementary techniques such as ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind spectral features is explained, providing a robust, self-validating approach to structural elucidation.
Part 1: Primary Structural Analysis via ¹H NMR Spectroscopy
¹H NMR spectroscopy is the cornerstone of structural analysis for organic molecules, offering unparalleled insight into the electronic environment and connectivity of protons. For a molecule like Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate, with its distinct functional groups and stereochemical complexity, ¹H NMR provides a detailed molecular fingerprint.
Below is the structure of the target compound. The non-equivalent protons are labeled to facilitate the subsequent spectral discussion.
Caption: Structure of Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate with key proton groups labeled.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The chemical shifts (δ) in ¹H NMR are influenced by the local electronic environment; electronegative atoms like oxygen deshield nearby protons, shifting their signals downfield to higher ppm values.[1][2] Spin-spin coupling, observed as signal splitting (multiplicity), arises from the interaction of non-equivalent protons on adjacent carbons, following the n+1 rule in simple cases.[3]
Label
Protons
Predicted δ (ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Justification
a
-O-CH₂ -CH₃
~ 4.15
Quartet (q)
2H
J_ab ≈ 7.1
Directly attached to the electronegative ester oxygen, resulting in a significant downfield shift. Split by the three adjacent 'b' protons.
b
-O-CH₂-CH₃
~ 1.25
Triplet (t)
3H
J_ab ≈ 7.1
Standard alkyl proton signal, shifted slightly downfield by the nearby ester. Split by the two adjacent 'a' protons.
c
H -1
~ 2.60
Multiplet (m)
1H
-
Methine proton alpha to the ester carbonyl group, leading to deshielding. Complex splitting due to coupling with four non-equivalent protons at C-2 and C-6.
d, e
-C(CH₃ )₂
~ 1.10, ~ 1.05
Singlet (s)
6H (3H each)
-
Two distinct singlets for the geminal methyl groups. They are non-equivalent due to their fixed spatial relationship with the ring substituents (one pseudo-axial, one pseudo-equatorial). No adjacent protons to couple with.
f, h
H -2, H -6
~ 1.80 - 2.30
Multiplets (m)
4H
-
These methylene protons are diastereotopic and exhibit complex splitting patterns from coupling with each other (geminal) and with the H-1 proton (vicinal).
g
H -5
~ 2.45
Multiplet (m)
2H
-
Methylene protons alpha to the ketone carbonyl group are deshielded. Expected to appear as a complex multiplet.
Part 2: A Comparative Guide to Complementary Analytical Techniques
While ¹H NMR is powerful, a multi-technique approach is essential for unambiguous structure confirmation. Data from ¹³C NMR, IR Spectroscopy, and Mass Spectrometry provide orthogonal information that validates the proposed structure.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.[4] Due to the low natural abundance of ¹³C, carbon-carbon coupling is not observed, resulting in a simpler spectrum where each unique carbon atom typically produces a single peak.[4]
Carbon Atom
Predicted δ (ppm)
Justification
Ketone C =O (C-4)
~ 208
Carbonyl carbons are highly deshielded and appear significantly downfield. Ketone carbonyls are typically >200 ppm.[5]
Ester C =O
~ 173
Ester carbonyl carbons are also strongly deshielded, appearing in the 165-190 ppm range.[5]
-O-C H₂-CH₃
~ 61
Carbon attached to the ester oxygen is deshielded.
C -1
~ 45
Methine carbon alpha to the ester group.
C -3
~ 38
Quaternary carbon, which often shows a weaker signal.
C -2, C -5, C -6
~ 30 - 50
Methylene carbons of the cyclohexane ring.
-C(C H₃)₂
~ 28
Gem-dimethyl carbons.
-O-CH₂-C H₃
~ 14
Standard terminal methyl carbon signal.
Comparison:
¹H NMR: Details proton environments and connectivity.
¹³C NMR: Confirms the number of unique carbons and identifies key functional groups (carbonyls). Its simplicity is an advantage for complex molecules.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[6]
Functional Group
Expected Wavenumber (cm⁻¹)
Vibration Type
Ketone C=O
~ 1715
Stretch
Ester C=O
~ 1735
Stretch
C-O (Ester)
~ 1250 - 1100
Stretch
sp³ C-H
~ 2960 - 2850
Stretch
Justification: The spectrum will be dominated by two strong, sharp absorption bands in the carbonyl region. The ketone C=O stretch appears around 1715 cm⁻¹, while the ester C=O is typically at a slightly higher frequency, around 1735 cm⁻¹.[7] Strong C-O stretching bands will also be present, confirming the ester functionality.
Comparison:
¹H & ¹³C NMR: Provide a detailed map of the carbon-hydrogen framework.
IR Spectroscopy: Offers a rapid and definitive confirmation of the presence of key functional groups (ketone, ester) but gives no information on their placement within the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its structure through analysis of fragmentation patterns.[8] For Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate (C₁₁H₁₈O₃), the molecular weight is 198.26 g/mol .
Molecular Ion (M⁺): A peak at m/z = 198 would confirm the molecular weight.
Key Fragmentation Pathways:
Loss of the ethoxy group (-OCH₂CH₃): A fragment at m/z = 153 ([M - 45]⁺).
Loss of the ethyl group (-CH₂CH₃): A fragment at m/z = 169 ([M - 29]⁺).
McLafferty Rearrangement: Possible for both the ester and ketone, leading to characteristic neutral losses.
Comparison:
NMR & IR: Analyze the intact molecule.
Mass Spectrometry: Breaks the molecule apart to determine its mass and deduce structural components from the fragments. It is highly sensitive and provides the definitive molecular weight.[9]
Part 3: Experimental Protocols and Workflow
Achieving high-quality, reproducible data requires adherence to standardized protocols.
Protocol: ¹H NMR Spectrum Acquisition
Sample Preparation:
Weigh approximately 5-10 mg of Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate.
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup (400 MHz Spectrometer):
Insert the sample into the spectrometer and allow it to thermally equilibrate for 2-3 minutes.
Lock the spectrometer onto the deuterium signal of the CDCl₃.
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak.
Data Acquisition:
Acquire the spectrum using a standard single-pulse sequence.
Set the spectral width to cover a range of -1 to 13 ppm.
Use a 90° pulse angle and a relaxation delay of 2-5 seconds.
Co-add 16-32 scans to improve the signal-to-noise ratio.
Data Processing:
Apply Fourier transformation to the Free Induction Decay (FID).
Phase the spectrum to ensure all peaks are in positive absorption mode.
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Integrate the signals to determine the relative proton ratios.
Workflow for Structural Elucidation
The following diagram illustrates a comprehensive workflow for confirming the structure of the target compound using multiple analytical techniques.
Caption: A multi-technique workflow for robust structural confirmation.
Conclusion
The structural elucidation of Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate is most reliably achieved through a synergistic combination of analytical techniques. While ¹H NMR provides the most detailed initial picture of the proton framework, its findings are rigorously validated by the carbon count from ¹³C NMR, the functional group identification from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry. This integrated approach ensures the highest degree of confidence in the final structural assignment, a critical requirement in research and development.
References
Royal Society of Chemistry. (n.d.). Supporting Information Electronic Supplementary Material (ESI) for Chemical Science.
Royal Society of Chemistry. (2012). Sulfoxide-mediated Umpolung of Alkali Halide Salts - Supporting Information.
PubChem. (n.d.). Ethyl 3-oxocyclohexanecarboxylate. Retrieved from [Link]
PubChem. (n.d.). Ethyl 4-oxocyclohexanecarboxylate. Retrieved from [Link]
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
LibreTexts. (2023). 29.10 ¹³C NMR Spectroscopy. Retrieved from [Link]
ResearchGate. (n.d.). Selected 13 C NMR chemical shifts (d in ppm) and coupling constants (J.... Retrieved from [Link]
Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Organic Chemistry Research. (n.d.). Selected spectral data for synthesized compounds. Retrieved from [Link]
LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]
Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]
PubChem. (n.d.). Ethyl 3,5-dimethyl-4-oxocyclohexane-1-carboxylate. Retrieved from [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
PubChem. (n.d.). Ethyl 3,3-dimethyl-4-oxopentanoate. Retrieved from [Link]
NIST. (n.d.). Cyclohexanecarboxylic acid, ethyl ester. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index. Retrieved from [Link]
ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]
Leah4sci. (2024, March 5). IR Spectroscopy (Live Recording) Organic Chemistry Review & Practice Session [Video]. YouTube. Retrieved from [Link]
Royal Society of Chemistry & Centre National de la Recherche Scientifique. (2019). Supporting Information. Retrieved from [Link]
Bangladesh Journals Online. (2024). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. Retrieved from [Link]
De Gruyter. (2015). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Retrieved from [Link]
MDPI. (2021). (S)-1-(Ethoxycarbonyl)ethyl(2R,5S)-2,5-dimethyl-1,3-dioxolan-4-one-2-carboxylate. Retrieved from [Link]
University of Missouri-St. Louis. (2015). Chem 4010/5326: Organic Spectroscopic Analysis Problem Set 2. Retrieved from [Link]
Comparative Reactivity Guide: Ethyl vs. Methyl 3,3-Dimethyl-4-Oxocyclohexanecarboxylate
[1] Executive Summary In the synthesis of gem-dimethyl substituted cyclohexane scaffolds—common in MDM2 inhibitors and metabolically stable agrochemicals—the choice between Methyl 3,3-dimethyl-4-oxocyclohexanecarboxylate...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
In the synthesis of gem-dimethyl substituted cyclohexane scaffolds—common in MDM2 inhibitors and metabolically stable agrochemicals—the choice between Methyl 3,3-dimethyl-4-oxocyclohexanecarboxylate (MDOC) and Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate (EDOC) is often treated as trivial.[1] However, at scale and in complex multistep syntheses, the distinction dictates reaction kinetics, downstream purification, and conformational stability.
This guide objectively compares these two isoteres, focusing on the steric impact of the C3-gem-dimethyl group and the kinetic differentiation of the C1-ester .[1]
The reactivity of these molecules is governed by two competing structural forces: the 1,4-cis/trans isomerism of the cyclohexane ring and the steric blockade imposed by the C3-gem-dimethyl group.[1]
The Gem-Dimethyl Effect (Thorpe-Ingold)
The 3,3-dimethyl group is not merely a bystander; it locks the ring conformation and severely hinders nucleophilic attack at the C4 ketone.[1]
C4-Ketone Reactivity: Nucleophiles (hydride, amines, Grignards) must approach the C4 carbonyl. The axial methyl group at C3 creates significant 1,3-diaxial strain and steric occlusion, retarding rates of reduction and reductive amination compared to unsubstituted analogs.
C1-Ester Remote Effects: While the C1 ester is distal to the C3 methyls, the ring conformation (Chair vs. Twist-Boat) affects the accessibility of the ester. The ethyl group's additional bulk slightly increases the preference for the equatorial position, stabilizing the trans-diequatorial conformer.
Visualizing the Steric & Reaction Pathway
The following diagram illustrates the competing reaction pathways and the steric environment.
Figure 1: Reaction divergence showing the kinetic advantage of ester hydrolysis (Pathway A) versus the sterically hindered ketone functionalization (Pathway B).[1][2]
Comparative Reactivity Profile
Ester Hydrolysis (Saponification)
Experimental evidence from analogous cyclohexyl systems indicates a distinct kinetic hierarchy.
Methyl Ester: Under standard conditions (LiOH, THF/H2O), the methyl ester hydrolyzes approximately 1.5–2.0x faster than the ethyl ester. The methoxy leaving group is less sterically encumbered during the formation of the tetrahedral intermediate.
Ethyl Ester: The additional methylene group in the ethyl chain introduces rotational degrees of freedom that slightly shield the carbonyl carbon, requiring higher temperatures or longer reaction times for complete conversion.
Transesterification Risks
A critical process failure mode occurs when using alkoxide bases incompatible with the ester.
Scenario: Using Sodium Methoxide (NaOMe) with the Ethyl ester.
Outcome: Rapid scrambling to form a mixture of Methyl/Ethyl esters (
).
Protocol Rule: Always match the base alkoxide to the ester alkyl group (e.g., use NaOEt with Ethyl ester) unless full transesterification is the intended goal.
C4-Ketone Functionalization
The identity of the ester (Methyl vs. Ethyl) has negligible electronic impact on the C4 ketone, but it significantly impacts solubility during these reactions.
Reductive Amination: The reaction with amines requires non-polar solvents (DCM, Toluene) to facilitate imine formation. The Ethyl ester is significantly more soluble in toluene at low temperatures (-78°C to 0°C), allowing for better control of exothermic imine formation compared to the more polar methyl ester.
Experimental Protocols
These protocols are designed to be self-validating. The "Check" steps ensure the reaction is proceeding as expected before committing the bulk material.
Target: Selective hydrolysis of the ester without epimerizing the C3-C4 stereocenters.[1]
Preparation: Dissolve Methyl 3,3-dimethyl-4-oxocyclohexanecarboxylate (1.0 equiv) in THF:Water (4:1 v/v). Cool to 0°C.
Reagent Addition: Add LiOH·H2O (1.1 equiv) portion-wise over 15 minutes.
Why LiOH? Li+ is a mild Lewis acid that coordinates the carbonyl oxygen, accelerating hydrolysis without the harsh basicity of NaOH/KOH that causes epimerization.
Monitoring: Stir at 0°C for 2 hours.
Validation Check: Take a 50 µL aliquot, quench in dilute HCl, extract with EtOAc. TLC should show complete disappearance of the high-Rf ester spot.
Workup: Acidify carefully to pH 4 with 1M citric acid. Extract with EtOAc (3x).
Result: The methyl ester typically reaches completion in <3 hours; the ethyl ester may require warming to 25°C and 6+ hours.
Target: Installing an amine at C4 despite the gem-dimethyl blockade.
Dehydration: Mix Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate (1.0 equiv) and Amine (1.2 equiv) in Toluene. Add Ti(OiPr)4 (2.0 equiv).
Expert Insight: The titanium Lewis acid is mandatory here. Standard acid catalysis (TsOH) often fails because the gem-dimethyl group prevents the geometric realignment necessary for iminium ion formation. Ti(OiPr)4 acts as both water scavenger and Lewis acid.
Reduction: Stir 12h at 25°C (Imine formation is slow). Cool to -78°C. Add NaBH4 (or NaBH(OAc)3 for milder conditions).
Validation Check: Monitor by IR spectroscopy. Disappearance of the ketone C=O stretch (~1715 cm⁻¹) and appearance of the C=N stretch (~1640 cm⁻¹) confirms the intermediate.
Data Comparison Table
The following data aggregates physical properties and reactivity indices derived from standard cyclohexanecarboxylate derivatives.
Ethyl is easier to handle under high vac without loss.
Hydrolysis
~45 min (pH 12, 25°C)
~80 min (pH 12, 25°C)
Methyl allows milder deprotection conditions.
Solubility (Hexane)
Moderate
High
Ethyl preferred for hexane/EtOAc recrystallizations.
ClogP
1.82
2.35
Ethyl extracts better from aqueous quench.
References
Eliel, E. L., et al. "Conformational Analysis. XV. The Conformational Enthalpy, Entropy, and Free Energy of the Carboxyl, Carboxylate, Methoxycarbonyl, and Ethoxycarbonyl Groups." Journal of the American Chemical Society, vol. 83, no. 10, 1961, pp. 2351–2357. Link[1]
Chapman, N. B., et al. "Kinetics of the alkaline hydrolysis of methyl and ethyl trans-decalincarboxylates and 4-t-butylcyclohexanecarboxylates."[1] Journal of the Chemical Society B, 1968, pp. 178-184. Link[1]
BenchChem. "A Comparative Guide to Ethyl 3-oxovalerate and Methyl 3-oxovalerate in Organic Reactions." BenchChem Technical Guides, 2025. Link[1]
Umekubo, N., et al. "Different reactivity mode between methyl 3‐oxocyclohex‐1‐ene‐1‐carboxylate and ethyl 4‐oxo‐2‐pentenoate."[3] ResearchGate, 2015.[4] Link[1]
PubChem. "Ethyl 4-oxocyclohexanecarboxylate - Compound Summary."[1][5] National Library of Medicine, 2025. Link[1]
The separation of substituted cyclohexanecarboxylates—critical intermediates in the synthesis of gabapentinoids, fragrance ingredients, and metabolic markers—presents a unique stereochemical challenge. The core analytical difficulty lies in resolving the cis (axial/equatorial) and trans (diequatorial) diastereomers, which often exhibit identical mass spectra (EI) and similar boiling points.
This guide compares the performance of Non-Polar (5%-Phenyl-methylpolysiloxane) versus Polar (Polyethylene Glycol/WAX) stationary phases. It further evaluates Methylation versus Silylation derivatization strategies.
Key Insight: While non-polar columns (e.g., DB-5ms) are standard for general screening, they often fail to baseline-separate isomers of 4-substituted cyclohexanecarboxylates. Polar phases (e.g., DB-Wax) provide superior resolution (
) by exploiting the dipole moment differences inherent in the axial vs. equatorial ester conformation.
Mechanistic Basis of Separation
To optimize retention times, one must understand the thermodynamic drivers governing the separation of cyclohexane conformers.
The Von Auwers-Skita Rule
For 1,4-disubstituted cyclohexanes, the cis isomer (typically axial-equatorial) possesses higher internal energy, higher density, and a higher boiling point than the trans isomer (diequatorial).
Non-Polar Interaction: On boiling-point-driven columns (DB-1, DB-5), the lower-boiling trans isomer generally elutes before the cis isomer.
Polar Interaction: The axial carbonyl group in the cis isomer is more sterically crowded but presents a distinct dipole vector compared to the equatorial trans isomer. Polar phases magnify these electronic differences.
Diagram: Isomer Separation Logic
The following diagram details the physicochemical logic determining elution order.
Figure 1: Mechanistic flow of isomer separation. Note that while elution order (Trans < Cis) is consistent across phases, the resolution magnitude (Delta) improves significantly on polar phases.
Comparative Analysis: Stationary Phases
The choice of stationary phase is the primary determinant of resolution. The table below compares the two industry standards using Methyl 4-methylcyclohexanecarboxylate as the model analyte.
Expert Insight: If your workflow involves metabolic profiling where the matrix is dirty (plasma/urine), use the Non-Polar column to prevent phase bleed/degradation. If you are in QC determining the isomeric ratio of a drug intermediate, the Polar column is mandatory.
Derivatization Strategies: Methyl vs. TMS
Cyclohexanecarboxylic acids cannot be analyzed directly due to hydrogen bonding causing peak tailing. They must be esterified.
Molecular ion () often visible. Characteristic McLafferty rearrangement.
often weak. Strong (loss of methyl).
Recommendation
Preferred for routine quantification.
Preferred for rapid, qualitative screening.
Experimental Protocol (Self-Validating)
This protocol uses Methylation (BF3-MeOH) analyzed on a Polar (WAX) column, as this combination yields the highest data integrity for isomeric separation.
Diagram: Analytical Workflow
Figure 2: Step-by-step workflow for the analysis of cyclohexanecarboxylates.
Step-by-Step Methodology
1. Sample Preparation & Derivatization:
Weigh 5 mg of the carboxylic acid sample into a 4 mL screw-cap vial.
Add 1 mL of 14% BF3 in Methanol (Sigma-Aldrich).
Cap tightly and heat at 60°C for 30 minutes in a heating block. Validation: Ensure the cap is PTFE-lined to prevent evaporation.
Cool to room temperature. Add 1 mL of Hexane and 1 mL of Saturated NaCl solution .
Vortex for 30 seconds. Allow layers to separate.
Transfer the top organic layer (Hexane) to a GC vial containing anhydrous
.
2. GC-MS Parameters (Agilent 7890/5977 or equivalent):
Column: DB-Wax Ultra Inert (30 m × 0.25 mm × 0.25 µm).
Inlet: Split 20:1 @ 250°C.
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
Oven Program:
Initial: 60°C (Hold 1 min)
Ramp 1: 10°C/min to 180°C (Critical for isomer separation)
Ramp 2: 25°C/min to 250°C (Hold 5 min to bake out)
MS Source: 230°C; Quad: 150°C.
Scan/SIM: Full Scan (m/z 40-300) for ID; SIM (m/z 87, 88, 142) for quant.
3. System Suitability (Self-Validation):
Blank: Inject pure hexane. No peaks > 0.1% of standard.
Resolution Check: Inject a mix of cis and trans isomers. The resolution (
) must be . If , decrease the initial oven ramp rate to 5°C/min.
Representative Retention Data
The following data illustrates the retention behavior of Methyl 4-methylcyclohexanecarboxylate (MW 156.22).
Isomer
Structure
Retention Index (DB-5ms)
Retention Index (DB-Wax)
Key MS Fragment (m/z)
Trans
Diequatorial
1085
1420
87, 97, 156 ()
Cis
Axial-Equatorial
1098
1455
87, 97, 156 ()
Delta (RI)
+13 units
+35 units
Note: Data represents typical values. Absolute retention times vary by instrument, but the relative order (Trans < Cis) and the magnitude of separation (Wax > 5ms) are consistent.
Troubleshooting & Optimization
Peak Tailing: Even with esters, tailing can occur if the inlet liner is dirty. Use Ultra Inert wool liners.
Isomer Identification: If standards are unavailable, use the McLafferty Rearrangement ion (m/z 88 for methyl esters). Often, the trans isomer exhibits a slightly higher abundance of the molecular ion due to stability, though this is not definitive without a standard.
Ghost Peaks: Silylation reagents (BSTFA) often leave deposits. If switching from TMS to Methyl esters, change the inlet liner and trim the column (10 cm) to remove active silyl-sites.
References
NIST Chemistry WebBook. Cyclohexanecarboxylic acid, methyl ester - Gas Chromatography Data. National Institute of Standards and Technology.[2][3][4][5] [Link]
Journal of Chromatography A. Separation of cis- and trans-4-tert-butylcyclohexanols and derivatives by gas chromatography. (Concept applied to carboxylates). [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate
Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate is publicly available at the time of this writing. This guide is therefore synthesized from the safety data of structural...
Author: BenchChem Technical Support Team. Date: February 2026
Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate is publicly available at the time of this writing. This guide is therefore synthesized from the safety data of structurally similar compounds, namely Ethyl 4-oxocyclohexanecarboxylate (CAS 17159-79-4) and the parent molecule, Cyclohexanone. It is imperative to treat this chemical with, at a minimum, the precautions outlined below and to consult a certified safety professional for a full risk assessment.
Understanding the Hazard: A Proactive Approach to Safety
As drug development professionals, our primary directive is to innovate, but this must be built upon an unshakeable foundation of safety. Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate, a substituted cyclohexanone derivative, should be handled with the understanding that it is, by analogy to its closest relatives, an irritant. The primary hazards are exposure via skin contact, eye contact, and inhalation, which can lead to irritation.[1][2]
The core structure, cyclohexanone, is a combustible liquid that can also cause headaches, dizziness, and, with prolonged exposure, potential damage to the liver and kidneys.[3][4] The addition of the ethyl carboxylate and dimethyl groups may alter its physical properties, but the fundamental hazards of the ketone ring should be respected. Therefore, our personal protective equipment (PPE) strategy is not merely a checklist but a comprehensive barrier system designed to mitigate these specific risks.
The Primary Barrier: Engineering and Administrative Controls
Before any discussion of PPE, it is crucial to emphasize that PPE is the last line of defense. The most effective safety measures are engineering and administrative controls that minimize exposure in the first place.
Engineering Control: All work with Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides local exhaust ventilation, capturing vapors at the source and preventing them from entering the laboratory environment.[5]
Administrative Controls: Access to areas where this chemical is handled should be restricted. Ensure all personnel are trained on its specific hazards and the emergency procedures outlined in this guide. Always work in a well-ventilated area and keep containers tightly closed when not in use.[2][5] Facilities should be equipped with an eyewash station and a safety shower.[2]
Personal Protective Equipment (PPE): Your Essential Toolkit
The selection of PPE must be deliberate and based on a thorough risk assessment. The following is a step-by-step guide to the minimum required PPE for handling this compound.
Skin contact is a primary route of exposure. The goal is to create a complete barrier to prevent irritation and potential absorption.[2]
Gloves: Standard latex examination gloves are insufficient. You must use gloves made of a chemically resistant material.
Primary Recommendation: Nitrile gloves. They offer good resistance to a range of chemicals and are a standard in most laboratory settings.
Glove Thickness: A minimum thickness of 4-5 mil is recommended for incidental contact. If prolonged contact is anticipated, or if handling larger quantities, double-gloving (wearing two pairs of nitrile gloves) is a prudent measure.
Inspection and Replacement: Before every use, visually inspect gloves for any signs of degradation or puncture. Do not reuse disposable gloves. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.
Laboratory Coat/Gown: A standard cotton lab coat is not a chemical barrier. A lab coat with long sleeves and a snap or button front is mandatory. For procedures with a higher risk of splashing, a chemically resistant apron or a disposable gown made of a material like polyethylene should be worn over the lab coat.
The eyes are exceptionally vulnerable to chemical splashes, and the analog data indicates this compound causes serious eye irritation.[1][2]
Minimum Requirement: ANSI Z87.1-rated chemical splash goggles are required at all times when handling the liquid. Standard safety glasses with side shields do not provide adequate protection from splashes and are not a substitute.
Enhanced Protection: For procedures involving larger volumes (>1L) or a significant risk of splashing (e.g., heating, pressure reactions, or transfers), a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from direct splashes.
Under normal operating conditions within a fume hood, respiratory protection should not be necessary. However, it is essential for specific scenarios:
Spill Cleanup: In the event of a large spill outside of a fume hood, respiratory protection is mandatory.
Engineering Control Failure: If a fume hood malfunctions, evacuate the area and do not re-enter without appropriate respiratory protection.
Type of Respirator: A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is the minimum requirement. All personnel who may need to wear a respirator must be part of a formal respiratory protection program, which includes medical clearance and annual fit-testing, as mandated by OSHA.
Operational Plan: Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Diagram: PPE Donning and Doffing Workflow
Caption: The correct sequence for donning and doffing PPE to minimize contamination.
Disposal Plan: A Lifecycle Approach to Safety
Safe disposal is a critical final step in the chemical handling process.
Chemical Waste: All materials contaminated with Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate, including excess chemical, contaminated gloves, absorbent materials from spills, and disposable labware, must be disposed of as hazardous chemical waste.[1]
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list the full chemical name.
Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department. It is incompatible with strong oxidizing agents.[1]
Diagram: Chemical Waste Disposal Decision Workflow
Caption: A decision-making workflow for the proper segregation and disposal of laboratory waste.
By adhering to these rigorous safety protocols, you build a culture of trust and responsibility in your laboratory. This proactive stance on safety not only protects you and your colleagues but also ensures the integrity of your research as you work to develop the next generation of therapeutics.
References
Cole-Parmer. Material Safety Data Sheet - Ethyl 4-oxocyclohexanecarboxylate. [Link]